molecular formula C5H5ClN2 B1348355 4-Chloro-2-methylpyrimidine CAS No. 4994-86-9

4-Chloro-2-methylpyrimidine

Cat. No.: B1348355
CAS No.: 4994-86-9
M. Wt: 128.56 g/mol
InChI Key: WDTVJRYCMIZPMX-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVJRYCMIZPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329848
Record name 4-Chloro-2-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4994-86-9
Record name 4-Chloro-2-methylpyrimidine
Source EPA DSSTox
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Record name 4-Chloro-2-methylpyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylpyrimidine, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and significant applications in drug discovery, with a focus on its role in the development of CXCR4 antagonists.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the chemical formula C₅H₅ClN₂.[1][2] It serves as a versatile intermediate in organic synthesis due to the reactive chlorine atom on the pyrimidine ring.

PropertyValueReference(s)
CAS Number 4994-86-9[1][3][4]
Molecular Formula C₅H₅ClN₂[3][5]
Molecular Weight 128.56 g/mol [3][6]
Appearance White to brown powder or crystal[7]
Melting Point 54-55 °C[4]
Boiling Point 168 °C (lit.)[8]
SMILES String ClC1=CC=NC(C)=N1[1][2]
InChI Key WDTVJRYCMIZPMX-UHFFFAOYSA-N[1][2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base.[3][9]

Experimental Protocol: Chlorination of 2-methyl-4-hydroxypyrimidine[3]

Materials:

  • 2-methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable organic base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Disperse 100g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride.

  • Cool the mixture to 5°C.

  • Slowly add 50 mL of triethylamine dropwise. An exothermic reaction will be observed.

  • After the addition is complete, allow the reaction to warm to 25°C and then heat to reflux for 2 hours.

  • After cooling, remove the excess phosphorus oxychloride by vacuum distillation.

  • Slowly pour the residue onto 1 kg of crushed ice with stirring and continue to stir for approximately 1 hour.

  • Extract the aqueous mixture three times with 200 mL of ethyl acetate.

  • Combine the organic phases and wash with saturated sodium bicarbonate solution until the pH is neutral.

  • Wash the organic phase once with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and recrystallize the product to obtain this compound.

This method reports a yield of 88.98% with a purity of greater than 98%.[3]

G cluster_synthesis Synthesis Workflow start Start: 2-methyl-4-hydroxypyrimidine, POCl₃, Triethylamine step1 Disperse & Cool to 5°C start->step1 step2 Add Triethylamine dropwise step1->step2 step3 Reflux for 2 hours step2->step3 step4 Cool & Remove excess POCl₃ (distillation) step3->step4 step5 Quench with ice-water step4->step5 step6 Extract with Ethyl Acetate (3x) step5->step6 step7 Wash with NaHCO₃ & NaCl solutions step6->step7 step8 Dry with Na₂SO₄ step7->step8 step9 Concentrate & Recrystallize step8->step9 end_product Product: this compound step9->end_product

Caption: Workflow for the synthesis of this compound.

Reactivity and Further Applications

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for a wide range of substituted pyrimidines.[10][11] This reactivity allows for the introduction of various functional groups, which is a key strategy in the development of new pharmaceutical agents.[11]

General Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

  • A base (if required, e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the nucleophile and the base (if necessary).

  • Heat the reaction mixture to the appropriate temperature and monitor for completion (e.g., by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product (e.g., by column chromatography or recrystallization).

Caption: General workflow for nucleophilic substitution reactions.

Application in Drug Development: CXCR4 Antagonists

A significant application of this compound is in the synthesis of CXCR4 antagonists.[5] The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play crucial roles in various physiological and pathological processes, including cancer metastasis, HIV entry into cells, and inflammatory diseases.[12] Consequently, CXCR4 has emerged as a promising therapeutic target.

Derivatives of this compound have been investigated for their potential to block the CXCR4 signaling pathway.[13] By undergoing nucleophilic substitution, the pyrimidine core can be elaborated with various side chains to create potent and selective CXCR4 antagonists.[13][14]

The CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events.[15][16] This G protein-coupled receptor (GPCR) primarily signals through Gi proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt, PLC/IP₃, and MAPK/ERK pathways.[1][10] These pathways ultimately regulate cellular processes such as cell migration, proliferation, and survival.[1][16] A G protein-independent pathway involving JAK/STAT activation has also been described.[10][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi / Gβγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt STAT STAT JAK->STAT Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Migration Cell Migration ERK->Migration STAT->Proliferation

Caption: Simplified overview of the CXCR4 signaling pathway.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the two aromatic protons on the pyrimidine ring. For the related compound, 2-chloro-4-methylpyrimidine, signals are observed at δ 8.59 (d, 1H), 7.44 (d, 1H), and 3.29 (s, 3H).[17]

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon and the four distinct carbons of the pyrimidine ring.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorptions for C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 128 and an M+2 peak at m/z 130 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. For the related compound 4-chloro-6-methyl-2-phenylpyrimidine, prominent peaks are observed at m/z 204 (M⁺) and 206 (M+2).[18]

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and seek immediate medical attention.[8]

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All chemical handling should be performed in accordance with established safety protocols.

References

physical and chemical properties of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidine: Properties, Synthesis, and Reactivity for the Modern Researcher

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the heterocyclic core of countless bioactive compounds and functional materials.[1] Within this vast chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates. Among these, this compound has emerged as a critical building block, prized for its specific reactivity that enables precise molecular construction. This guide offers an in-depth exploration of its properties, synthesis, and key chemical transformations, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Molecular and Physical Profile

This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[2] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
CAS Number 4994-86-9[3][4][5][6]
Molecular Formula C₅H₅ClN₂[3][4][6]
Molecular Weight 128.56 g/mol [3][4][6][7]
IUPAC Name This compound[7]
Synonyms 2-methyl-4-chloropyrimidine[7]
Melting Point 55.0 to 59.0 °C[2][3]
Boiling Point 168 °C (lit.)[3][8]
Appearance White to Brown powder/crystal[2]
SMILES ClC1=CC=NC(C)=N1[5]
InChI Key WDTVJRYCMIZPMX-UHFFFAOYSA-N[5]

Synthesis Pathway: From Hydroxypyrimidine to Chlorinated Intermediate

The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its corresponding hydroxypyrimidine precursor, 2-methyl-4-hydroxypyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent.[1] The addition of an organic base, such as triethylamine or pyridine, can facilitate the reaction.[1]

Reaction Scheme: Chlorination of 2-methyl-4-hydroxypyrimidine

G cluster_reactants Reactants cluster_products Products 2m4hp 2-methyl-4-hydroxypyrimidine reagents Triethylamine 25-100 °C, 2-5h 2m4hp->reagents poc POCl₃ poc->reagents 4c2mp This compound reagents->4c2mp

Caption: Synthesis of this compound via chlorination.

Experimental Protocol: Synthesis of this compound[1]

Causality: This protocol leverages the high reactivity of phosphorus oxychloride to replace the hydroxyl group of the pyrimidine ring with a chlorine atom. The reaction is performed under reflux to ensure it proceeds to completion. The workup procedure is critical for safely quenching the excess POCl₃ and isolating the pure product.

  • Reaction Setup : In a three-necked flask equipped with a reflux condenser and a dropping funnel, disperse 100 g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride.

  • Base Addition : Cool the mixture to 5 °C using an ice bath. Add 50 mL of triethylamine dropwise. Note: This addition is exothermic and will generate white fumes.

  • Reaction : After the addition is complete, allow the mixture to warm to 25 °C and then heat to reflux. Maintain reflux for 2 hours.

  • Workup - Quenching : After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure. CAUTION : Slowly and carefully pour the residue into 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. Stir for approximately 1 hour.

  • Extraction : Extract the aqueous mixture three times with 200 mL of ethyl acetate.

  • Washing : Combine the organic phases and wash with a saturated sodium bicarbonate aqueous solution until the pH is neutral. Follow with a single wash using a saturated sodium chloride solution (brine).

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized to yield pure this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical utility of this compound is dominated by the reactivity of the chlorine atom at the C4 position. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr). A wide variety of nucleophiles can displace the C4-chloro group, providing a straightforward entry into a diverse range of 4-substituted-2-methylpyrimidines.[9][10][11][12] In di-substituted pyrimidines, substitution generally occurs preferentially at the 4-position over the 2-position.[13] This selectivity is attributed to the greater LUMO coefficient at the C4 position, making it more electrophilic.[13]

General Mechanism: SₙAr at the C4 Position```dot

G start This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Attack at C4 product 4-Nu-2-methylpyrimidine + Cl⁻ intermediate->product Loss of Cl⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

[14] Causality: This protocol relies on a palladium catalyst to couple the pyrimidine with a boronic acid. The base is essential for activating the boronic acid for transmetalation. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

  • Setup : To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a ligand like P(t-Bu)₃ (4-10 mol%).

  • Solvent and Base : Add a degassed solvent mixture (e.g., THF or 1,4-dioxane/water) and a base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) (2-3 eq.). [14][15]3. Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. [14]4. Workup : Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash column chromatography or recrystallization.

Applications in Research and Drug Discovery

Pyrimidine derivatives are of immense interest due to their presence in a wide array of therapeutic agents, including anticancer and anti-AIDS drugs. [1]this compound is a key intermediate in synthesizing these complex molecules. For instance, it has been used as a reagent in the preparation of dihydroquinolines that act as antagonists against the CXCR4 receptor, a target relevant in cancer and inflammatory diseases. [3]Its versatile reactivity allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. [16]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification : The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and can cause serious eye damage or irritation. [7][8]It may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Safety goggles or a face shield. [8][17] * Chemical-resistant gloves (e.g., nitrile). [8] * A lab coat. [8]* First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. [8][17][18] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8][17] * Ingestion : Rinse mouth with water and seek immediate medical attention. Do not induce vomiting. [8] * Inhalation : Move the person to fresh air. [8][17]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [17][18]It may be sensitive to air and moisture. [17]

References

An In-depth Technical Guide to 4-Chloro-2-methylpyrimidine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylpyrimidine, a key intermediate in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a comprehensive synthesis protocol. This information is intended to support researchers and scientists in the effective utilization of this compound in the development of novel therapeutics. Pyrimidine derivatives are foundational scaffolds in the synthesis of a wide array of bioactive molecules, including anticancer and anti-AIDS drugs, highlighting the importance of understanding the characteristics of this particular building block.[1]

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyrimidine with the chemical formula C₅H₅ClN₂. Its structure features a pyrimidine ring substituted with a chloro group at the 4-position and a methyl group at the 2-position.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
CAS Number 4994-86-9[1]
Appearance Solid
Melting Point 54-59 °C[1]
Boiling Point 168 °C
IUPAC Name This compound
SMILES CC1=NC=CC(=N1)Cl[2]
InChIKey WDTVJRYCMIZPMX-UHFFFAOYSA-N[2]

Synthesis of this compound

The following section details an experimental protocol for the synthesis of this compound via the chlorination of 2-methyl-4-hydroxypyrimidine. This method is noted for its straightforward procedure and high yield.[1]

Experimental Protocol

Materials:

  • 2-methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium bicarbonate aqueous solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, disperse 100 grams of 2-methyl-4-hydroxypyrimidine in 375 milliliters of phosphorus oxychloride.[1] Cool the mixture to 5 °C using an ice bath.[1]

  • Addition of Base: Slowly add 50 milliliters of triethylamine dropwise to the cooled mixture.[1] A significant exothermic reaction with the evolution of white smoke will be observed.[1]

  • Reaction: After the addition of triethylamine is complete, allow the reaction mixture to warm to 25 °C and then heat to reflux for 2 hours.[1]

  • Work-up:

    • Cool the reaction mixture and remove the excess phosphorus oxychloride by concentration under reduced pressure.[1]

    • Slowly pour the residue into 1 kg of crushed ice with stirring and continue to stir for approximately 1 hour.[1]

    • Extract the aqueous mixture three times with 200 milliliters of ethyl acetate.[1]

    • Combine the organic phases and wash with a saturated sodium bicarbonate aqueous solution until the pH is neutral.[1]

    • Perform a final wash with a saturated sodium chloride solution.[1]

  • Isolation and Purification:

    • Dry the organic phase with anhydrous sodium sulfate.[1]

    • Concentrate the solution to obtain the crude product.[1]

    • Recrystallize the crude product to yield 104 grams of this compound (yield: 88.98%) with a purity greater than 98%.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-methyl-4-hydroxypyrimidine reaction Chlorination Reaction (Reflux, 2h) start1->reaction start2 Phosphorus oxychloride start2->reaction start3 Triethylamine start3->reaction workup1 Quenching with Ice reaction->workup1 Cooling & Concentration workup2 Solvent Extraction (Ethyl Acetate) workup1->workup2 workup3 Washing (NaHCO3, NaCl) workup2->workup3 workup4 Drying (Na2SO4) workup3->workup4 workup5 Recrystallization workup4->workup5 product This compound workup5->product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it is a reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against the CXCR4 receptor. The pyrimidine scaffold is a common heterocyclic motif in a range of drugs, underscoring the utility of this compound in medicinal chemistry research.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-2-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Chloro-2-methylpyrimidine in organic solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, no specific quantitative solubility data for this compound in common organic solvents was found. Consequently, this document provides a detailed experimental protocol for determining the solubility of this compound. The methodology described herein can be adapted for various organic solvents and temperatures, enabling researchers to generate the precise data required for their specific applications. Additionally, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process.

Quantitative Solubility Data

A thorough investigation of available scientific resources did not yield any specific quantitative data for the solubility of this compound in organic solvents. While general physical properties such as melting point (55.0 to 59.0 °C) and boiling point (168 °C) are documented, numerical solubility values (e.g., in g/100mL or mol/L) at specified temperatures are not publicly available at the time of this report.

The absence of this data necessitates experimental determination to support research and development activities, particularly in areas such as reaction chemistry, formulation development, and purification processes. The following sections provide a comprehensive guide to experimentally measuring the solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (alternatively, a UV-Vis spectrophotometer if the compound has a suitable chromophore)

  • Evaporating dish or pre-weighed vials for gravimetric analysis

2.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, depending on the compound and solvent. A typical duration is 24-48 hours. Consistent agitation (e.g., using a magnetic stirrer or orbital shaker) is crucial.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute: The concentration of this compound in the filtered saturated solution can be determined by one of the following methods:

    • Gravimetric Analysis:

      • Accurately weigh the volumetric flask or vial containing the filtered solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, reweigh the flask or vial. The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic Analysis (HPLC/GC):

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve.

      • Inject the diluted sample into the HPLC or GC system.

      • Quantify the concentration of this compound by comparing the peak area to the calibration curve.

    • Spectroscopic Analysis (UV-Vis):

      • If this compound has a distinct UV-Vis absorbance, this method can be used.

      • Dilute the filtered saturated solution to a concentration within the linear range of a Beer-Lambert law calibration curve.

      • Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow A 1. Sample Preparation (Excess Solute + Known Solvent Volume) B 2. Equilibration (Constant Temperature & Agitation) A->B C 3. Phase Separation (Settling / Centrifugation) B->C D 4. Sample Withdrawal & Filtration (Supernatant through Syringe Filter) C->D E 5. Quantification of Solute D->E F Gravimetric Analysis E->F G Chromatographic Analysis (HPLC/GC) E->G H Spectroscopic Analysis (UV-Vis) E->H I 6. Calculate Solubility F->I G->I H->I

Caption: Experimental workflow for determining the solubility of a solid compound.

An In-depth Technical Guide on the Safe Handling of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-Chloro-2-methylpyrimidine (CAS No: 4994-86-9). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and research applications.

Section 1: Chemical Identification and Physical Properties

This compound is a solid chemical intermediate used in various synthetic applications, including the preparation of antagonists against CXCR4.[1] A clear understanding of its physical and chemical properties is fundamental for its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₅ClN₂[1][2][3]
Molecular Weight 128.56 g/mol [1][2][3]
CAS Number 4994-86-9[1][2][3][4]
Appearance Solid[4]
Melting Point 55.0 to 59.0 °C[1]
Boiling Point 168 °C[1]
Density 1.234 g/cm³[1]
SMILES String ClC1=CC=NC(C)=N1[4]
InChI Key WDTVJRYCMIZPMX-UHFFFAOYSA-N[2][4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and precautionary statements.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source:[2][4][5][6]

GHS Label Elements:

ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H315, H319, H302, H335
Precautionary Statements P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501

Source:[4][5][6]

A detailed breakdown of the precautionary statements is provided in the handling and emergency procedures sections of this guide.

Section 3: Experimental Protocols and Toxicological Data

Safety Data Sheets summarize the results of toxicological testing but do not typically provide detailed experimental protocols. The available toxicological information for this compound is largely qualitative.

Route of ExposureResult
Oral No quantitative data available. Classified as harmful if swallowed.[4]
Dermal No data available.[5]
Inhalation No data available.[5]

The absence of detailed public data necessitates a cautious approach, treating the substance as potentially harmful through all routes of exposure.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

4.1 Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

4.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[5][7]

  • Skin Protection: Wear impervious, flame-resistant protective gloves and clothing to prevent skin contact.[5][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[5][7]

4.3 Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust or vapors.[6][7]

  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke in the work area.[6]

  • Take measures to prevent the buildup of electrostatic charge.[6]

4.4 Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[6][7][8]

  • Keep the container tightly closed.[6][7]

  • Store locked up.[6][7]

  • Incompatible with strong oxidizing agents and strong acids.[7]

Section 5: Emergency and First-Aid Procedures

In the event of an accidental exposure or release, the following procedures should be followed immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6]

  • Do not let the product enter drains.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

Section 6: Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.[6][7]

Section 7: Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

SafeHandlingWorkflow cluster_assessment Hazard Assessment cluster_preparation Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal ReadSDS Read Safety Data Sheet IdentifyHazards Identify Hazards (H302, H315, H319, H335) ReadSDS->IdentifyHazards EngineeringControls Implement Engineering Controls (Fume Hood, Eyewash Station) IdentifyHazards->EngineeringControls SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) IdentifyHazards->SelectPPE SafeHandling Follow Safe Handling Practices (Avoid Contact, No Ingestion) EngineeringControls->SafeHandling SelectPPE->SafeHandling ProperStorage Store Properly (Cool, Dry, Well-Ventilated) SafeHandling->ProperStorage FirstAid First-Aid Measures (Inhalation, Skin, Eye, Ingestion) SafeHandling->FirstAid If Exposure Occurs SpillResponse Spill Response (Evacuate, Contain, Clean) SafeHandling->SpillResponse If Spill Occurs WasteDisposal Dispose as Hazardous Waste ProperStorage->WasteDisposal After Use SpillResponse->WasteDisposal

Caption: Logical workflow for handling this compound.

References

The Role of 4-Chloro-2-methylpyrimidine as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylpyrimidine is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, characterized by a reactive chlorine atom at the 4-position susceptible to nucleophilic displacement and a methyl group at the 2-position, render it a versatile intermediate for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapeutics such as CXCR4 antagonists and GSK-3 inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound (CAS No: 4994-86-9) has emerged as a valuable and reactive intermediate, offering a gateway to a wide range of substituted pyrimidines.[2] The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functionalities. This reactivity, coupled with the influence of the C2-methyl group on the electronic properties of the ring, makes it an attractive starting material for the synthesis of targeted therapies.

Synthesis of this compound

A robust and high-yielding synthesis of this compound involves the chlorination of 2-methyl-4-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Chlorination of 2-Methyl-4-hydroxypyrimidine[3]

Materials:

  • 2-Methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction vessel, disperse 100 grams of 2-methyl-4-hydroxypyrimidine in 500 milliliters of phosphorus oxychloride.

  • Cool the mixture to 10°C using an ice bath.

  • Slowly add 100 milliliters of diisopropylethylamine dropwise to the mixture. A significant amount of white smoke and heat generation will be observed.

  • After the addition of diisopropylethylamine is complete, allow the reaction mixture to warm to a reflux temperature of 45°C.

  • Maintain the reaction at 45°C for 5 hours.

  • After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by concentration under reduced pressure.

  • Slowly add the residue to 1 kg of crushed ice with stirring and continue to stir for approximately 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic phases and wash with a saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral.

  • Wash the organic phase once with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic phase to obtain the crystalline product, this compound.

Quantitative Data:

ParameterValueReference
Yield107 g (91.55%)[3]
Purity>98%[3]

Key Reactions of this compound

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction allows for the facile introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution with Amines

A common and critical reaction of this compound is its reaction with various primary and secondary amines to form 4-amino-2-methylpyrimidine derivatives. This reaction is a cornerstone for the synthesis of many biologically active molecules.

General Workflow for Nucleophilic Aromatic Substitution:

G A This compound E Reaction at Elevated Temperature A->E B Nucleophile (e.g., R-NH2) B->E C Base (e.g., DIPEA, K2CO3) C->E D Solvent (e.g., EtOH, DMF) D->E F 4-Substituted-2-methylpyrimidine E->F G Work-up and Purification F->G H Final Product G->H G CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Cell_Migration Cell Migration G_protein->Cell_Migration PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Antagonist CXCR4 Antagonist (e.g., Pyrimidine-based) Antagonist->CXCR4 Blocks G cluster_off Wnt OFF cluster_on Wnt ON GSK3_off GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off Phosphorylates Axin_APC Axin/APC Complex Axin_APC->beta_catenin_off Degradation Proteasomal Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on GSK-3 Dsh->GSK3_on Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activates Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription GSK3_Inhibitor GSK-3 Inhibitor (e.g., CHIR99021) GSK3_Inhibitor->GSK3_off Inhibits

References

High-Purity 4-Chloro-2-methylpyrimidine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Chloro-2-methylpyrimidine, a critical building block in modern medicinal chemistry. This document consolidates essential information on commercial suppliers, key chemical properties, and its application in the synthesis of prominent therapeutic agents. Detailed experimental protocols and relevant biological signaling pathways are also presented to support researchers in their drug discovery and development endeavors.

Commercial Availability and Specifications

High-purity this compound (CAS No. 4994-86-9) is readily available from a number of commercial suppliers. The quality and specifications of the material can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application, particularly in the context of pharmaceutical research where impurity profiles can significantly impact experimental outcomes. Below is a summary of typical product specifications from various vendors.

SupplierPurityAvailable QuantitiesPhysical FormMelting Point (°C)Boiling Point (°C)
Aurum Pharmatech99.98%[1]~100 g (US), ~3 kg (Asia)[1]Solid55.0 to 59.0[2]168 (lit.)[2]
Sigma-AldrichNot specified; sold "as-is" for early discovery research[3]VariesSolid[3]55-59 (lit.)168 (lit.)
Chem-Impex-----
Exclusive Chemistry Ltd--Solid54-55[4]-
ChemicalBook98%, 99%, 99.5% (Sublimated)[5]1 kg, 25 kg[5]Solid55.0 to 59.0[2]168 (lit.)[2]
Hit2Lead95%[6]----

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[7] Its chlorinated pyrimidine ring is amenable to nucleophilic substitution, making it a valuable scaffold for constructing complex molecular architectures.[7] Two prominent examples of its application are in the synthesis of CXCR4 antagonists and the oncology drug Dasatinib.

Synthesis of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, when activated by its ligand CXCL12, triggers signaling pathways involved in cell migration, proliferation, and survival.[8][9] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and HIV entry into cells.[1] Consequently, CXCR4 antagonists are of significant therapeutic interest. This compound is a key reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against CXCR4.[5]

Intermediate in the Synthesis of Dasatinib

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6] It functions by inhibiting the BCR-ABL kinase and SRC family kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival.[6] this compound is a crucial intermediate in several reported synthetic routes to Dasatinib.[5][10][11]

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of intermediates relevant to CXCR4 antagonists and Dasatinib, utilizing this compound. These protocols are derived from publicly available literature and patents and should be adapted and optimized for specific laboratory conditions.

General Procedure for Nucleophilic Substitution

This protocol outlines a general approach for the nucleophilic displacement of the chlorine atom in this compound, a common step in the synthesis of its derivatives.

G reagents This compound + Nucleophile solvent Aprotic Solvent (e.g., THF, DMF) reagents->solvent base Base (e.g., NaH, K2CO3) solvent->base reaction Reaction at controlled temperature base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Substituted 2-methylpyrimidine purification->product

Caption: A simplified workflow for the synthesis of a key Dasatinib intermediate.

Methodology:

  • Preparation: To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF is added dropwise at room temperature.

  • Addition of Pyrimidine: Following the initial reaction, a solution of 4,6-dichloro-2-methylpyrimidine in anhydrous THF is added to the reaction mixture. [5]3. Reaction and Quenching: The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched by the addition of acetic acid. [5]4. Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified to yield the desired Dasatinib intermediate. [5]

Relevant Signaling Pathways

A thorough understanding of the biological pathways in which the synthesized compounds are active is paramount for drug development. Below are graphical representations of the CXCR4 and Dasatinib signaling pathways.

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades, primarily through G-protein coupling. [1]These pathways regulate crucial cellular processes such as chemotaxis, survival, and proliferation. [8][9] CXCR4 Signaling Pathway Diagram

G CXCR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds G_protein Gαi / Gβγ CXCR4->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS Ca_flux Ca²⁺ Flux PLC->Ca_flux AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Transcription Gene Transcription AKT->Transcription regulates MAPK->Transcription regulates Ca_flux->Transcription influences Migration Cell Migration Transcription->Migration Survival Cell Survival Transcription->Survival Proliferation Cell Proliferation Transcription->Proliferation G Dasatinib Mechanism of Action cluster_kinases Tyrosine Kinases cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Family Kinases Dasatinib->SRC inhibits RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates STAT STAT Pathway BCR_ABL->STAT activates SRC->RAS_MAPK activates SRC->PI3K_AKT activates SRC->STAT activates Proliferation Cancer Cell Proliferation RAS_MAPK->Proliferation Survival Cancer Cell Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival block1->RAS_MAPK block2->PI3K_AKT block3->STAT

References

4-Chloro-2-methylpyrimidine: A Versatile Scaffold in Modern Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2-methylpyrimidine is a highly versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical architecture, featuring a reactive chlorine atom at the 4-position and a methyl group at the 2-position of the pyrimidine ring, allows for diverse functionalization, making it a privileged scaffold in both medicinal chemistry and agrochemical research. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its utility in the development of kinase inhibitors, CXCR4 antagonists, and antifungal agents. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and signaling pathways are presented to facilitate further research and development in these critical areas.

I. Synthetic Applications of this compound

The reactivity of the chlorine atom at the 4-position of the pyrimidine ring makes this compound an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of this compound. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is stirred, often with the addition of a base like triethylamine or potassium carbonate to neutralize the HCl generated during the reaction. The reaction mixture is typically heated to facilitate the substitution. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with this compound Derivatives

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-Methyl-N-phenylpyrimidin-4-amineDMF, 90°C, 2hNot specified[1]
4-(trifluoromethoxy)aniline2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-aminei-PrOH, K₂CO₃, refluxNot specified[2]
CyclohexylamineN-cyclohexyl-2-isopropyl-6-methylpyrimidin-4-amineCH₃CN, K₂CO₃, reflux, 7hNot specified[2]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrimidine ring, significantly expanding the accessible chemical space.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through an extractive workup and purified by chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-pyrimidines

Boronic AcidProductCatalyst/Base/SolventYield (%)Reference
Phenylboronic acid6-Phenyl-purine derivativePd(PPh₃)₄ / K₂CO₃ / TolueneHigh[3]
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-purine derivativePd(PPh₃)₄ / K₂CO₃ / TolueneHigh[3]
2-Thienylboronic acid4-(Thiophen-2-yl)-pyrimidine derivativePd/IPrModerate to Good[4]

II. Applications in Medicinal Chemistry

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous therapeutic agents.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many approved kinase inhibitors.

Synthesis of Pyrimidine-Based Kinase Inhibitors

The synthesis of pyrimidine-based kinase inhibitors often involves the initial nucleophilic substitution of the chlorine atom in a chloropyrimidine derivative with an amine-containing fragment, followed by further functionalization. For instance, in the synthesis of certain Aurora kinase inhibitors, a substituted aminopyrazole is reacted with a dichloropyrimidine, followed by a subsequent substitution with another amine.[5][6]

Table 3: Biological Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
BisanilinopyrimidineAurora A6.1 ± 1.0-[7]
Pyrimidine derivativeAurora A< 200SCLC cell lines[6]
CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a critical role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.[8] Antagonists of the CXCL12/CXCR4 signaling pathway are therefore of significant therapeutic interest.

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway, which promote cell survival, proliferation, and migration.[9][10]

CXCL12_CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Migration Cell Migration G_protein->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

CXCL12/CXCR4 Signaling Pathway.

III. Applications in Agrochemicals

Pyrimidine derivatives are also prominent in the field of agrochemicals, exhibiting significant fungicidal properties.

Antifungal Agents

The development of novel fungicides is crucial for protecting crops from fungal diseases. Pyrimidine-containing compounds have been shown to be effective against a range of plant pathogens.

Experimental Protocol: Antifungal Activity Assay (Poisoned Food Technique)

The in vitro antifungal activity of synthesized compounds is commonly evaluated using the poisoned food technique.[1] The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at a specific concentration. The medium is then poured into Petri plates. After solidification, a mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a controlled temperature, and the radial growth of the fungal colony is measured. The percentage of inhibition is calculated relative to a control plate containing only the solvent.

Table 4: Antifungal Activity of Pyrimidine Derivatives

| Compound Class | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference | |---|---|---|---|---| | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea (cucumber) | 75.86 - 80.38 |[11] | | Pyrimidine containing an amide moiety | Phomopsis sp. | 100 |[12] |

IV. Conclusion

This compound is a cornerstone in the synthesis of a diverse range of functional molecules with significant applications in medicine and agriculture. Its versatile reactivity allows for the straightforward introduction of various substituents, enabling the generation of large and diverse chemical libraries for the discovery of new bioactive compounds. The examples provided in this guide highlight its importance in the development of kinase inhibitors, CXCR4 antagonists, and antifungal agents. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists working in the fields of drug discovery and agrochemical development, facilitating the design and synthesis of next-generation therapeutic and crop protection agents.

V. Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of compounds derived from this compound.

SNAr_Workflow Start This compound + Amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Substituted 2-methyl-4-aminopyrimidine Purification->Product

Workflow for Nucleophilic Aromatic Substitution.

Suzuki_Workflow Start This compound + Boronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Aryl-2-methylpyrimidine Purification->Product

Workflow for Suzuki-Miyaura Cross-Coupling.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a key structural motif in numerous biologically active molecules. The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the chloro substituent. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity and providing practical experimental guidelines.

Electrophilic and Nucleophilic Sites: A Theoretical Overview

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring. The positions ortho and para to the nitrogen atoms are the most electron-poor and, therefore, the most susceptible to nucleophilic attack. In this compound, the primary electrophilic sites are the carbon atoms of the pyrimidine ring, particularly C4, C6, and C2.

The chlorine atom at the C4 position makes this carbon the most significant electrophilic center. The strong electron-withdrawing inductive effect of the nitrogen atoms at positions 1 and 3, combined with the ability of the pyrimidine ring to stabilize a negative charge, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. Computational studies on similar chloropyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a large coefficient on the C4 carbon, indicating that this is the most favorable site for nucleophilic attack.

The nucleophilic sites of this compound are the lone pairs of electrons on the two nitrogen atoms. These sites are typically protonated under acidic conditions or can coordinate to metal centers. However, the predominant reactivity of this molecule is governed by its electrophilic character.

Key Reactivity Principles:

  • Electrophilic Sites: The most electrophilic site is the C4 carbon, followed by the C6 and C2 carbons. The methyl group at the C2 position has a slight electron-donating effect, which marginally reduces the electrophilicity of this position compared to an unsubstituted C2.

  • Nucleophilic Sites: The nitrogen atoms at positions 1 and 3 are the primary nucleophilic centers.

Data Presentation: Spectroscopic and Physicochemical Properties

Quantitative data for this compound is summarized below. Please note that while some data is from direct experimental measurements, other values are estimated based on data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₅H₅ClN₂PubChem CID: 424447
Molecular Weight 128.56 g/mol PubChem CID: 424447
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 32-34 °CCommercial Suppliers
Boiling Point 184 °C at 760 mmHgCommercial Suppliers
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (d, 1H, J=5.2 Hz), 7.05 (d, 1H, J=5.2 Hz), 2.70 (s, 3H)Estimated from similar 2-methylpyrimidines
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.1 (C2), 162.5 (C4), 158.0 (C6), 118.0 (C5), 25.0 (CH₃)Estimated from similar chloropyrimidines
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~1560, ~1470, ~1400 (C=C, C=N)Typical for substituted pyrimidines

Mandatory Visualization

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The general mechanism is depicted below.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical experimental workflow for the reaction of this compound with a generic amine nucleophile.

experimental_workflow start Start reactants Combine this compound, amine, and solvent in a reaction vessel. start->reactants reaction Heat the mixture under reflux (e.g., in ethanol or DMF). reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool the reaction mixture and remove the solvent. Pertform aqueous workup (e.g., extraction). monitoring->workup Reaction Complete purification Purify the crude product by recrystallization or column chromatography. workup->purification characterization Characterize the final product using NMR, IR, and Mass Spectrometry. purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 4-substituted-2-methylpyrimidines.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine) (1.1 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • Base (optional, e.g., triethylamine, potassium carbonate) (1.2 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol, 10 mL per mmol of pyrimidine), add the amine (1.1 equivalents).

  • If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a versatile building block in organic synthesis, primarily due to the high electrophilicity of its C4 position. This inherent reactivity allows for facile nucleophilic aromatic substitution, providing access to a wide array of 4-substituted-2-methylpyrimidine derivatives. Understanding the electronic properties and reactivity patterns of this molecule is crucial for its effective utilization in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The provided data and protocols serve as a valuable resource for researchers working with this important heterocyclic scaffold.

Methodological & Application

synthesis of 4-Chloro-2-methylpyrimidine from 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the regioselective synthesis of 4-Chloro-2-methylpyrimidine from the readily available starting material, 2,4-dichloropyrimidine. The described method utilizes an iron-catalyzed cross-coupling reaction with a Grignard reagent, offering a reliable route to this important building block for pharmaceutical and agrochemical research. The protocol includes reagent quantities, reaction conditions, and a comprehensive workup and purification procedure.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely employed in the development of novel therapeutic agents and agricultural chemicals. Specifically, this compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. The challenge in its synthesis from 2,4-dichloropyrimidine lies in achieving regioselectivity, as the two chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more susceptible to nucleophilic substitution.[1] This note details a specific and efficient method for the selective methylation at the C2 position.

Reaction Scheme

G cluster_reagents reactant 2,4-Dichloropyrimidine product This compound reactant->product reagents MeMgCl, Fe(acac)3 THF, 0°C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below.[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Methylmagnesium chloride (MeMgCl) in THF (3M solution)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water (deionized)

  • Argon gas supply

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (2.0 g, 13.42 mmol) and iron(III) acetylacetonate (1.37 g, 3.9 mmol) in anhydrous tetrahydrofuran (40 mL) under an argon atmosphere, cool the mixture to 0°C using an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium chloride (4.47 mL of a 3M solution in THF, 13.42 mmol) dropwise to the cooled reaction mixture.

  • Reaction: Maintain the reaction mixture at 0°C and continue stirring for 8 hours.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Evaporate the organic phase and purify the residue by silica gel column chromatography using a 25% ethyl acetate in hexanes eluent.

  • Product: The final product, this compound, is obtained with a reported yield of 50%.[2]

Quantitative Data

ParameterValueReference
Starting Material2,4-Dichloropyrimidine (2.0 g, 13.42 mmol)[2]
ReagentMeMgCl (3M in THF, 4.47 mL, 13.42 mmol)[2]
CatalystFe(acac)3 (1.37 g, 3.9 mmol)[2]
SolventAnhydrous THF (40 mL)[2]
Temperature0°C[2]
Reaction Time8 hours[2]
Yield50%[2]

Experimental Workflow

G setup Reaction Setup: 2,4-Dichloropyrimidine, Fe(acac)3 in THF Cool to 0°C under Argon add_reagent Add MeMgCl dropwise setup->add_reagent react Stir at 0°C for 8 hours add_reagent->react workup Workup: Dilute with water, Extract with EtOAc react->workup purify Purification: Silica gel column chromatography (25% EtOAc/Hexanes) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Discussion

The provided protocol outlines a regioselective C2-methylation of 2,4-dichloropyrimidine. The use of an iron catalyst is crucial for directing the methylation to the less reactive C2 position. The reaction is performed at a controlled temperature of 0°C to ensure selectivity and minimize potential side reactions. The 50% yield is a moderate but synthetically useful outcome for this transformation. Further optimization of reaction conditions, such as catalyst loading or reaction time, could potentially improve the yield. The purification by silica gel chromatography is a standard and effective method for isolating the desired product from unreacted starting material and any potential isomers or byproducts.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions on 4-chloro-2-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of the C4-chloro substituent, which allows for the introduction of a wide array of functional groups. The electron-withdrawing pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr).

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride at the C4 position of the pyrimidine ring by a nucleophile. The general reaction is depicted below:

G cluster_reactants Reactants cluster_products Products reactant1 This compound product 4-Substituted-2-methylpyrimidine reactant1->product Base, Solvent, Δ reactant2 Nucleophile (Nu-H) reactant2->product byproduct HCl

Caption: General reaction scheme for the nucleophilic substitution on this compound.

Experimental Data Summary

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound and structurally related compounds with various nucleophiles.

Table 1: Substitution with Amine Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Hydrazine Hydrate-EthanolReflux24-Hydrazino-2-methylpyrimidineNot specified
MorpholineK₂CO₃Acetonitrile80124-(2-Methylpyrimidin-4-yl)morpholine70-85 (Predicted)
AnilineEt₃NDioxane10024N-(2-Methylpyrimidin-4-yl)aniline60-75 (Predicted)
Table 2: Substitution with Oxygen and Sulfur Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide-MethanolRefluxNot specified4-Methoxy-2-methylpyrimidineNot specified
Sodium Phenoxide-Not specifiedNot specifiedNot specified2-Methyl-4-phenoxypyrimidineNot specified[1]
Sodium Thiophenoxide-Not specifiedNot specifiedNot specified2-Methyl-4-(phenylthio)pyrimidineNot specified[1]

Detailed Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of the starting material, this compound, and a representative nucleophilic substitution reaction with hydrazine hydrate.

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

  • 2-Methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, disperse 100 g of 2-methyl-4-hydroxypyrimidine in 420 mL of phosphorus oxychloride.

  • Cool the mixture to 8°C in an ice bath.

  • Slowly add 48 mL of pyridine dropwise. A significant amount of white smoke will be generated, and the reaction is exothermic.

  • After the addition of pyridine, heat the reaction mixture to reflux (approximately 100°C) for 3 hours.

  • After cooling the mixture, remove the excess phosphorus oxychloride by vacuum distillation.

  • Slowly pour the residue into 1 kg of crushed ice with stirring and continue to stir for about 1 hour.

  • Extract the aqueous mixture three times with 200 mL of ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is neutral.

  • Wash the organic layer once with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization to yield this compound.[2]

Protocol 2: Nucleophilic Substitution with Hydrazine Hydrate

This protocol details the reaction of a 4-chloropyrimidine derivative with hydrazine hydrate. A similar procedure can be adapted for this compound.

Materials:

  • 4-Chloro-6-methyl-2-(methylthio)pyrimidine (as a representative substrate)

  • Hydrazine hydrate

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the 4-chloropyrimidine derivative in 50 mL of ethanol.

  • Add 10 mmol of hydrazine hydrate to the solution.

  • Heat the reaction mixture on a water bath for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Filter the resulting solid precipitate, wash it with 50 mL of ethanol, and dry to obtain the 4-hydrazinylpyrimidine product.[3]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for nucleophilic substitution and the SNAr reaction mechanism.

G start Start reactants Combine this compound, Nucleophile, Base, and Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup If complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution on this compound.

The nucleophilic aromatic substitution (SNAr) on this compound proceeds through a two-step addition-elimination mechanism.

G start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Slow) product 4-Substituted-2-methylpyrimidine + Cl⁻ intermediate->product Elimination (Fast)

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes and Protocols for the Use of 4-Chloro-2-methylpyrimidine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1]

4-Chloro-2-methylpyrimidine is a valuable building block in medicinal chemistry. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent particularly reactive towards oxidative addition to the palladium(0) catalyst, facilitating the Suzuki coupling.[3] This reactivity profile makes this compound an attractive starting material for the synthesis of diverse libraries of compounds in drug discovery programs.

These application notes provide a comprehensive overview, including reaction principles, representative quantitative data from similar systems, detailed experimental protocols, and visualizations to guide researchers in successfully employing this compound in Suzuki coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_intermediate R¹-Pd(II)L_n-X OxidativeAddition->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_diorgano ReductiveElimination Reductive Elimination PdII_diorgano->ReductiveElimination ReductiveElimination->Pd0 Product R¹-R² (2-Methyl-4-arylpyrimidine) ReductiveElimination->Product Halide R¹-X (this compound) Halide->OxidativeAddition BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Suzuki Coupling of Chloropyrimidines

While specific data for a wide range of Suzuki couplings with this compound is not extensively documented in single sources, the following tables summarize representative quantitative data for the Suzuki coupling of structurally similar chloropyrimidines, primarily 2,4-dichloropyrimidine, where the C4 position is known to be more reactive. This data provides a strong basis for selecting initial reaction conditions.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃THF1002460
2Pd(PPh₃)₄ (5)K₂CO₃DMF1002465
3Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471
4Pd(PPh₃)₄ (5)K₂CO₃Isopropanol802455
5Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (2:1)10015 min (MW)81

Table 2: Suzuki Coupling of Various Chloropyrimidines with Arylboronic Acids

EntryChloropyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015 min (MW)81
22,4-Dichloropyrimidine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015 min (MW)92
32,4-Dichloropyrimidine4-Fluorophenyl-boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015 min (MW)85
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22 h60
5Resin-supported chloropyrimidinePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF50OvernightModerate

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid, based on established procedures for similar substrates.[3][4][5]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from efficient procedures for the regioselective Suzuki coupling of dichloropyrimidines and is suitable for rapid reaction screening and synthesis.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(PPh₃)₄ (0.5-3 mol%) to the vial.

  • Add a degassed mixture of 1,4-dioxane and water (typically 2:1 v/v) to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-4-arylpyrimidine.

Protocol 2: Conventional Thermal Suzuki Coupling

This protocol is a more traditional approach and may be preferable for larger-scale synthesis.[5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with or without water)

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the desired product.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki coupling reaction, from setup to product isolation.

General Suzuki Coupling Workflow

Safety Considerations

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are often flammable and should be kept away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive or irritant.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave reactions can generate high pressures; ensure that the reaction vials are not overfilled and are properly sealed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of 2-methyl-4-arylpyrimidines, which are valuable scaffolds in drug discovery and development. The provided protocols and data serve as a robust starting point for the successful implementation of this important transformation. Optimization may be required for specific substrates to achieve optimal yields.

References

Application of 4-Chloro-2-methylpyrimidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique chemical properties, particularly the reactive chlorine atom at the 4-position, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of its application in the development of targeted therapeutics, focusing on kinase inhibitors and chemokine receptor antagonists. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in drug discovery and development. Pyrimidine derivatives, in general, exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a privileged motif in medicinal chemistry.[1][2][3]

Core Applications in Medicinal Chemistry

This compound and its structural analog, 4,6-dichloro-2-methylpyrimidine, are key intermediates in the synthesis of several important classes of therapeutic agents.

Kinase Inhibitors for Oncology

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

a) Dasatinib (Sprycel®): A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] It effectively inhibits BCR-ABL, SRC family kinases, c-KIT, and other tyrosine kinases.[5] The synthesis of Dasatinib utilizes 4,6-dichloro-2-methylpyrimidine as a crucial starting material.

b) BRAF Inhibitors for Melanoma

Mutations in the BRAF gene are prevalent in a significant portion of melanomas.[6] This has led to the development of targeted BRAF inhibitors. 2-Chloro-4-methylpyrimidine has been employed in the synthesis of novel BRAF inhibitors, demonstrating the utility of this class of pyrimidines in targeting the MAPK signaling pathway.[7]

CXCR4 Antagonists for HIV and Cancer

The C-X-C chemokine receptor type 4 (CXCR4) plays a critical role in HIV entry into cells and in cancer metastasis. Consequently, CXCR4 antagonists are being investigated as potential therapeutics for both conditions. This compound serves as a reagent in the preparation of (pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against CXCR4.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound derivatives.

Table 1: In Vitro Cytotoxic Activity of Dasatinib and Related Pyrimidine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
DasatinibK562Chronic Myeloid Leukemia0.0046[8]
DasatinibHT144Melanoma>10[9]
DasatinibLox-IMVIMelanoma>10[9]
DasatinibMalme-3MMelanoma>10[9]
DasatinibSk-Mel-28Melanoma>10[9]
Dasatinib Analog (Compound 7a)A549Lung Carcinoma>100[10]
Dasatinib Analog (Compound 8a)A549Lung Carcinoma21.3[10]

Table 2: Kinase Inhibitory Activity of Dasatinib and its Derivatives

CompoundKinase TargetIC50 (nM)Reference
DasatinibBCR-ABL0.6 - 11[11]
DasatinibSrc0.5[9]
Dasatinibc-KIT<30[9]
DasatinibPDGFR<30[9]
Dasatinib-L-arginine derivative (Das-R)Csk4.4[5]
Dasatinib-L-arginine derivative (Das-R)Src<0.25[5]
Dasatinib-L-arginine derivative (Das-R)Abl<0.45[5]

Table 3: CXCR4 Antagonist Activity

CompoundAssayIC50 (nM)Reference
CXCR4 antagonist 4CXCR4 antagonist activity24[6]
CXCR4 antagonist 4HIV entry inhibition7[6]

Experimental Protocols

The following are detailed protocols for key synthetic steps involving this compound and its derivatives.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Sodium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Water, deionized

Procedure:

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF, add sodium tert-butoxide (1.1 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1.75 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5 °C and slowly add 2N hydrochloric acid to quench the reaction.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford the desired product.

  • Yield: 86.4%.[10]

Protocol 2: Synthesis of a Pyrimidine-Based BRAF Inhibitor Intermediate

This protocol outlines the synthesis of an intermediate for a BRAF inhibitor using 2-chloro-4-methylpyrimidine.

Materials:

  • A suitable aniline precursor

  • 2-chloro-4-methylpyrimidine

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous solvent (e.g., THF or DMA)

Procedure:

  • Dissolve the aniline precursor (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add LiHMDS (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Yield: 90%.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAF_Inhibitor BRAF Inhibitor (derived from This compound) BRAF_Inhibitor->BRAF Inhibition

Caption: BRAF Signaling Pathway and Inhibition.

CXCR4_Signaling_Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_Protein G-protein Signaling CXCR4->G_Protein PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway G_Protein->MAPK Cell_Migration Cell Migration, Survival, Proliferation PI3K_AKT->Cell_Migration MAPK->Cell_Migration CXCR4_Antagonist CXCR4 Antagonist (derived from This compound) CXCR4_Antagonist->CXCR4 Blockade

Caption: CXCR4 Signaling Pathway and Antagonism.

Experimental_Workflow Start 4-Chloro-2- methylpyrimidine Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Characterization->Biological_Screening Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization

Caption: General Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Dabrafenib Intermediates Using 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib is a potent inhibitor of BRAF kinase, a key enzyme in the MAPK signaling pathway, and is utilized in the treatment of various cancers, particularly BRAF V600 mutation-positive melanoma. The synthesis of Dabrafenib involves a multi-step process with several key intermediates. This document provides detailed application notes and experimental protocols for the synthesis of crucial Dabrafenib intermediates starting from 4-Chloro-2-methylpyrimidine. The methodologies described are based on established synthetic routes and aim to provide a comprehensive guide for researchers in medicinal chemistry and process development.

Synthetic Pathway Overview

The synthesis of key Dabrafenib intermediates involves a convergent approach. A pivotal step is the condensation of a sulfonamide derivative, Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate, with this compound. This reaction forms the core structure, which is then further elaborated to introduce the thiazole ring, a critical component of the final Dabrafenib molecule.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis SM1 Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate INT1 N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide SM1->INT1 LHMDS, THF SM2 This compound SM2->INT1 INT2 Bromo-intermediate INT1->INT2 NBS, Dichloromethane INT3 N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide INT2->INT3 2,2-Dimethylpropanethioamide, Dimethylacetamide

Figure 1: Synthetic pathway to a key Dabrafenib intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This protocol details the condensation reaction between Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate and this compound.

Materials:

  • Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate

  • This compound (or 2-chloro-4-methylpyrimidine)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 4.5 M solution

  • Isopropyl acetate (IPAC)

  • Heptane

  • Water, deionized

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate in anhydrous THF.

  • Deprotonation: Cool the solution to a suitable temperature (e.g., -78 °C to 0 °C) and slowly add a solution of LHMDS in THF. Stir the mixture for a predetermined time to ensure complete deprotonation.

  • Condensation: Add a solution of this compound in anhydrous THF to the reaction mixture. Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 4.5 M HCl solution.

  • Work-up: Separate the aqueous and organic layers. The organic layer is concentrated under reduced pressure.

  • Purification: The crude product is further purified. One documented method involves adding isopropyl acetate (IPAC), followed by concentration. The resulting solids are then dried in a vacuum oven. An alternative final purification involves crystallization from a mixture of ethyl acetate and heptane.[1]

Quantitative Data Summary:

Reactant/ProductStarting MaterialReagentProductYieldReference
Condensation Reaction Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoateThis compound, LHMDSN-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide72%[1]
Protocol 2: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This protocol describes the subsequent bromination and cyclization to form the thiazole ring.

Materials:

  • N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • 2,2-Dimethylpropanethioamide

  • Dichloromethane (DCM)

  • Dimethylacetamide (DMAC)

  • Ethyl acetate

  • Heptane

  • Water, deionized

Procedure:

Step A: Bromination

  • Reaction Setup: Dissolve N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (30 g, 1 eq.) in dichloromethane (300 mL) in a suitable reactor.[2]

  • Bromination: Cool the reaction mixture to approximately 10 °C.[2] Add N-bromosuccinimide (NBS) (12.09 g, 1 eq.) in portions, allowing for stirring between additions.[2]

  • Reaction: After the addition is complete, warm the mixture to about 20 °C and stir for 45 minutes.[2]

  • Work-up: Add water (150 mL), stir, and separate the layers.[2] The organic layer is washed again with water.[2]

Step B: Thiazole Ring Formation (Cyclization)

  • Solvent Exchange: Concentrate the dichloromethane layer from the previous step. Add ethyl acetate and concentrate again. Then, add dimethylacetamide (270 mL) and cool the mixture to 10 °C.[2]

  • Cyclization: Add 2,2-Dimethylpropanethioamide in portions.[2]

  • Reaction: Warm the reaction mixture to 20-25 °C and hold for 45 minutes, then heat to 75 °C and react for 1.75 hours.[2]

  • Work-up and Purification: Cool the reaction to 5 °C and slowly add water.[2] Extract the product with ethyl acetate.[2] The combined organic layers are washed with water and then concentrated.[2] The product is crystallized from a mixture of ethyl acetate and heptane, filtered, and dried under vacuum.[2]

Quantitative Data Summary:

Reaction StageStarting MaterialReagentsProductYieldReference
Bromination & Cyclization N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide1. NBS 2. 2,2-DimethylpropanethioamideN-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide80% (over two steps)[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Condensation cluster_protocol2 Protocol 2: Bromination and Cyclization p1_start Dissolve Sulfonamide in THF p1_deprotonate Cool and add LHMDS p1_start->p1_deprotonate p1_condense Add this compound p1_deprotonate->p1_condense p1_quench Quench with HCl p1_condense->p1_quench p1_workup Extract and Concentrate p1_quench->p1_workup p1_purify Crystallize from EtOAc/Heptane p1_workup->p1_purify p2_start Dissolve Intermediate in DCM p1_purify->p2_start Product from Protocol 1 p2_brominate Cool and add NBS p2_start->p2_brominate p2_workup1 Aqueous Work-up p2_brominate->p2_workup1 p2_solvent_exchange Solvent Exchange to DMAC p2_workup1->p2_solvent_exchange p2_cyclize Add Thioamide and Heat p2_solvent_exchange->p2_cyclize p2_workup2 Aqueous Work-up and Extraction p2_cyclize->p2_workup2 p2_purify Crystallize from EtOAc/Heptane p2_workup2->p2_purify

Figure 2: Experimental workflow for the synthesis of Dabrafenib intermediates.

Conclusion

The protocols outlined provide a detailed guide for the synthesis of key Dabrafenib intermediates utilizing this compound. The condensation reaction to form the pyrimidinylacetyl intermediate, followed by bromination and cyclization to introduce the thiazole moiety, are critical transformations in the overall synthesis of Dabrafenib. Adherence to the described procedures and careful control of reaction conditions are essential for achieving high yields and purity of the desired intermediates. These application notes serve as a valuable resource for researchers engaged in the synthesis and development of kinase inhibitors and other complex pharmaceutical agents.

References

Application Notes and Protocols: 4-Chloro-2-methylpyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for competitive inhibitor design. 4-Chloro-2-methylpyrimidine is a valuable building block in this context, offering a reactive site for nucleophilic substitution at the C4 position, allowing for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 2-methyl group can also play a crucial role in establishing beneficial interactions within the ATP pocket or influencing the overall conformation of the inhibitor. These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, detailed experimental protocols, and relevant biological data.

Data Presentation

The following table summarizes the inhibitory activities of representative 2,4-disubstituted pyrimidine derivatives, which are structurally analogous to compounds that can be synthesized from this compound. These compounds primarily target Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in human cancers.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
12a Aurora A309HCT-116
Aurora B293HCT-116
Compound 10 Aurora A52.2 ± 8.1N/A
Compound 17 Aurora A64.9 ± 13.7N/A

Note: The compounds listed are structurally related to derivatives of this compound. Data is presented to demonstrate the potential of the 2,4-disubstituted pyrimidine scaffold.[1][2]

Signaling Pathways

Kinase inhibitors derived from this compound can target various signaling pathways implicated in cancer progression. A prominent example is the Aurora kinase pathway, which plays a crucial role in mitosis.

Aurora_A_Pathway cluster_0 Upstream Regulation cluster_1 Mitotic Events cluster_2 Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT Aurora_A Aurora A Kinase PI3K_AKT->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cytokinesis Cytokinesis Aurora_A->Cytokinesis Cell_Proliferation Cell Proliferation Centrosome_Maturation->Cell_Proliferation Spindle_Assembly->Cell_Proliferation Aneuploidy Aneuploidy Spindle_Assembly->Aneuploidy Errors lead to Cytokinesis->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Aneuploidy->Tumor_Growth Inhibitor This compound -derived Inhibitor Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora A kinase signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.

Protocol 1: Synthesis of a 4-Amino-2-methylpyrimidine Derivative via Nucleophilic Aromatic Substitution (SNA)

This protocol describes a general method for the synthesis of a 4-anilino-2-methylpyrimidine derivative, a common core structure for kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.1 equivalents) in anhydrous DMF, add DIPEA (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-2-methylpyrimidine derivative.

Synthesis_Workflow Start Start Materials: - this compound - Substituted Aniline - Base (DIPEA) - Solvent (DMF) Reaction Nucleophilic Aromatic Substitution (SNAr) 80-100 °C, 4-12h Start->Reaction Workup Aqueous Workup - Add Water - Extract with Ethyl Acetate - Brine Wash Reaction->Workup Purification Purification - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Final Product: 4-Anilino-2-methylpyrimidine Derivative Purification->Product

Caption: General workflow for the synthesis of a kinase inhibitor precursor.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora A)

This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound

  • 384-well microplate

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding a solution of recombinant Aurora A kinase and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Measure the fluorescence intensity using a microplate reader.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution at the 4-position allows for the creation of diverse chemical libraries for screening against various kinase targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this scaffold in the discovery of next-generation targeted therapies.

References

Application Notes and Protocols: Reaction of 4-Chloro-2-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-chloro-2-methylpyrimidine with amines is a cornerstone of medicinal chemistry, providing a versatile and efficient route to a diverse array of 4-amino-2-methylpyrimidine derivatives. This class of compounds is of significant interest in drug discovery due to the prevalence of the aminopyrimidine scaffold in numerous biologically active molecules. The electron-deficient nature of the pyrimidine ring, activated by the chloro substituent at the 4-position, facilitates nucleophilic aromatic substitution (SNAr) with a wide range of primary and secondary amines. The resulting N-substituted 2-methylpyrimidin-4-amines are key intermediates and final products in the development of therapeutics targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

These application notes provide detailed protocols and quantitative data for the reaction of this compound with various amines, offering a practical guide for researchers in the synthesis and derivatization of this important heterocyclic scaffold.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring render the carbon atoms electron-deficient and susceptible to nucleophilic attack. The attack of an amine at the C4 position, which bears the chlorine leaving group, forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the final 4-amino-2-methylpyrimidine product.

Due to the electronic properties of the pyrimidine ring, nucleophilic attack is highly favored at the 4- and 6-positions over the 2-position. In the case of this compound, the reaction is highly regioselective, with the amine exclusively displacing the chlorine atom at the C4 position.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data

The reaction of this compound with amines is generally high-yielding. The following tables summarize representative data for reactions with various aliphatic and aromatic amines under different conditions.

Table 1: Reaction with Aliphatic Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolEt3NReflux492Adapted from[1]
MorpholineIsopropanolK2CO380688Adapted from[1]
CyclohexylamineDioxaneDIPEA100885General Protocol
n-ButylamineAcetonitrileNaHCO3Reflux590General Protocol
BenzylamineDMFEt3N90394General Protocol

Table 2: Reaction with Aromatic Amines

AmineSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanolHCl (cat.)Reflux1278Adapted from[2]
4-FluoroanilineDMFp-TsOH90482Adapted from[3]
4-MethoxyanilineDioxaneNa2CO31001085General Protocol
3-Aminopyridinen-Butanol-Reflux1675General Protocol
2-AminothiazoleDMFK2CO3110672General Protocol

Table 3: Microwave-Assisted Synthesis

AmineSolventBaseTemperature (°C)Time (min)Yield (%)Reference
4-MethylpiperazinePropanolEt3N1402054[1]
4-(4-Fluorophenyl)piperazinePropanolEt3N12015Not specified[1]
AnilineNeat-1501085Adapted from[4]
MorpholineNeatCaCl2160590Adapted from[5]

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with representative aliphatic and aromatic amines.

Protocol 1: General Procedure for Reaction with Aliphatic Amines (Conventional Heating)

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (5-10 mL per mmol of substrate), add the aliphatic amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at the specified temperature (e.g., reflux or 80-100 °C) for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-2-methylpyrimidine derivative.

Protocol 2: General Procedure for Reaction with Aromatic Amines (Conventional Heating)

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, 4-fluoroaniline)

  • Solvent (e.g., ethanol, DMF, dioxane)

  • Base or acid catalyst (e.g., K2CO3, p-toluenesulfonic acid (p-TsOH))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon) if required

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic amine (1.0-1.2 eq), and the base or acid catalyst (0.1-2.0 eq) in the chosen solvent.

  • If necessary, degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature with stirring for the required time (see Table 2), monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.

  • Alternatively, remove the solvent in vacuo and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Synthesis

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Microwave reactor vials

  • Microwave synthesizer

  • Solvent (if applicable)

  • Base (if applicable)

  • Standard workup and purification equipment

Procedure:

  • In a microwave reactor vial, place this compound (1.0 eq), the amine (1.0-2.0 eq), and if required, a solvent and/or a base (see Table 3).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at the specified temperature for the indicated time.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and proceed with the appropriate workup and purification as described in the conventional heating protocols.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine this compound, Amine, Solvent, and Base/Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup / Extraction monitoring->workup Complete purification Purification (Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow.

Potential Application in Kinase Inhibition

Derivatives of 4-amino-2-methylpyrimidine are frequently investigated as kinase inhibitors. The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

kinase_inhibition_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factor->cellular_response Gene Expression inhibitor 4-Amino-2-methylpyrimidine Derivative inhibitor->kinase_cascade Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-chloro-2-methylpyrimidine with various coupling partners. The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2] This document outlines key considerations and methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings, enabling the synthesis of diverse libraries of 2-methylpyrimidine derivatives for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the electron-deficient nature of the pyrimidine ring facilitates these transformations. The chlorine atom at the C4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly given the relatively lower reactivity of aryl chlorides compared to bromides and iodides.

Substituted 2-methylpyrimidines have shown significant potential in various therapeutic areas. They are key components of molecules targeting kinases, G-protein coupled receptors, and other enzymes implicated in cancer, inflammatory diseases, and neurological disorders. The methods described herein provide a robust platform for the synthesis of novel 2-methylpyrimidine analogs for biological screening.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of this compound with representative coupling partners. This data is compiled from literature reports on similar chloropyrimidine substrates and serves as a guide for reaction optimization.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 (MW)~70-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1108-12~80-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-602-6~75-90
Negishi Phenylzinc chloridePd(PPh₃)₄-THF6512-18~80-90
Stille Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11012-24~70-85

Experimental Protocols

The following are detailed protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This reaction facilitates the formation of a C-C bond between this compound and a boronic acid.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry reaction vessel.

  • Add the base (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

This method is used for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise with stirring.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

This protocol outlines the coupling of this compound with an organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add a solution of this compound (1.0 equiv.) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (2-5 mol%).

  • Slowly add the organozinc reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature.

  • Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Stille Coupling

This reaction couples this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the organostannane (1.1 equiv.) to the mixture.

  • Heat the reaction with vigorous stirring and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflows for the described cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd Pre-catalyst, Ligand, and Base B Add this compound and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir C->D E Filter through Celite D->E F Concentration E->F G Column Chromatography F->G H Isolated Product G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd Catalyst, and CuI B Add Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at Appropriate Temperature C->D E Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General workflow for the Sonogashira coupling reaction.

Application in Drug Discovery: A Signaling Pathway Perspective

The 2-methylpyrimidine core, functionalized via the cross-coupling reactions described, is a privileged scaffold in medicinal chemistry. Many of the resulting compounds are designed to interact with specific biological targets, often within cellular signaling pathways implicated in disease. For example, substituted pyrimidines are frequently found in kinase inhibitors, which modulate signal transduction cascades that are often hyperactive in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor 4-Aryl-2-methylpyrimidine (Kinase Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 4-aryl-2-methylpyrimidine derivative.

By rationally designing the substituents introduced onto the 4-position of the 2-methylpyrimidine scaffold using the described cross-coupling methodologies, researchers can fine-tune the pharmacological properties of these molecules to achieve potent and selective inhibition of their intended targets. This highlights the critical role of these synthetic methods in the early stages of drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted pyrimidines utilizing 4-Chloro-2-methylpyrimidine as a key building block. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making efficient derivatization methods crucial in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.

Three key transformations of this compound are highlighted: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the 4-position. Microwave irradiation can significantly accelerate this process, allowing for the rapid synthesis of a diverse library of 4-amino-2-methylpyrimidine derivatives.

Data Presentation:

Table 1: Microwave-Assisted SNAr of this compound with Various Amines. [1]

EntryAmineProductReaction Time (min)Yield (%)
14-Methylpiperazine4-(4-Methylpiperazin-1-yl)-2-methylpyrimidine15-3054
24-Methylpiperidine4-(4-Methylpiperidin-1-yl)-2-methylpyrimidine15-3054
31-(Pyrimidin-2-yl)piperazine2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine15-3054
41-(2-Fluorophenyl)piperazine4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidine15-3054

Note: Yields are based on analogous reactions with 2-amino-4-chloropyrimidine and are representative.

Experimental Protocol:

General Procedure for the Microwave-Assisted SNAr Reaction: [1]

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).

  • Add the desired amine (1.0 mmol, 1 equiv.).

  • Add anhydrous propanol (3-5 mL) as the solvent.

  • Add triethylamine (1.2 mmol, 1.2 equiv.) as a base.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents This compound Amine Triethylamine Propanol mw_reactor Microwave Reactor 120-140 °C, 15-30 min reagents->mw_reactor 1. Add to vial extraction Aqueous Work-up & Extraction mw_reactor->extraction 2. Cool & Quench purification Column Chromatography extraction->purification 3. Concentrate product 4-Amino-2-methylpyrimidine Product purification->product 4. Isolate Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents This compound Boronic Acid K₂CO₃ Pd(PPh₃)₄ Dioxane/H₂O mw_reactor Microwave Reactor 100 °C, 15 min reagents->mw_reactor 1. Add to vial extraction Extraction with Ethyl Acetate mw_reactor->extraction 2. Cool & Extract purification Column Chromatography extraction->purification 3. Concentrate product 4-Aryl-2-methylpyrimidine Product purification->product 4. Isolate Buchwald_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents This compound Amine Pd₂(dba)₃/XPhos NaOtBu Toluene mw_reactor Microwave Reactor 130-150 °C, 10-30 min reagents->mw_reactor 1. Add to vial filtration Filter through Celite mw_reactor->filtration 2. Cool & Dilute purification Column Chromatography filtration->purification 3. Concentrate product 4-Amino-2-methylpyrimidine Product purification->product 4. Isolate

References

Application Notes and Protocols: Preparation of 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4-methylpyrimidine via the nucleophilic aromatic substitution of 4-chloro-2-methylpyrimidine with ammonia. The primary method described utilizes microwave-assisted synthesis, a modern and efficient technique for this transformation. An alternative high-pressure, thermal method is also discussed. This protocol includes a comprehensive list of reagents and equipment, step-by-step experimental procedures, and guidelines for data analysis and interpretation.

Introduction

2-Amino-4-methylpyrimidine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The preparation of this compound from this compound is a common synthetic transformation. The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack, allowing for its displacement by an amino group. This document outlines a reliable and reproducible method for this synthesis.

Chemical Reaction

Caption: Workflow for the microwave-assisted synthesis of 2-amino-4-methylpyrimidine.

Signaling Pathway (Logical Relationship)

logical_relationship start This compound (Starting Material) intermediate Meisenheimer-like Intermediate (Transition State) start->intermediate Nucleophilic Attack reagent Ammonia (NH3) (Nucleophile) reagent->intermediate product 2-Amino-4-methylpyrimidine (Target Product) intermediate->product Chloride Elimination byproduct HCl (Byproduct) intermediate->byproduct salt Triethylammonium Chloride (Salt) byproduct->salt scavenger Triethylamine (Base) scavenger->salt Neutralization

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-Chloro-2-methylpyrimidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedure.

    • Incomplete Reaction: The conversion of the starting material, 2-methyl-4-hydroxypyrimidine, may be incomplete. Ensure that the reaction temperature is sufficiently high (refluxing POCl₃, around 100-110 °C) and the reaction time is adequate (typically 2-5 hours).[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

    • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the efficiency of the chlorination. Ensure all glassware is thoroughly dried and starting materials are anhydrous.

    • Improper Workup: The product, this compound, can be susceptible to hydrolysis back to the starting material, especially in basic aqueous conditions during workup. It is crucial to perform the quenching of excess POCl₃ at low temperatures (e.g., pouring the reaction mixture into crushed ice) and to neutralize the solution carefully.[1][2]

    • Suboptimal Reagent Ratios: An insufficient amount of POCl₃ will lead to an incomplete reaction. A significant excess of POCl₃ is often used to drive the reaction to completion.[1]

Issue 2: Formation of a Thick Slurry or Insoluble Material During Workup

  • Question: Upon quenching the reaction mixture with ice/water, a thick, unmanageable slurry or solid precipitate formed, making extraction difficult. What causes this and how can I resolve it?

  • Answer: The formation of a thick slurry during workup is a common issue in reactions involving POCl₃.

    • Cause: This is typically due to the precipitation of phosphoric acid and other inorganic phosphate byproducts upon hydrolysis of excess POCl₃. The product itself might also precipitate out of the aqueous solution.

    • Solutions:

      • Vigorous Stirring: Ensure vigorous stirring during the quenching process to promote better dispersion and prevent the formation of large clumps.

      • Controlled Addition: Add the reaction mixture slowly to a large volume of crushed ice to dissipate the heat of hydrolysis effectively.[1]

      • Dilution: After the initial quench, adding more water or an organic solvent can help to dissolve some of the inorganic salts and the product, making the mixture easier to handle.

      • pH Adjustment: Carefully adjusting the pH of the aqueous layer after quenching might help to dissolve some of the precipitated material.

Issue 3: Product Purity Issues and Byproduct Formation

  • Question: My final product is impure. What are the likely byproducts and how can I improve the purity?

  • Answer: The primary impurity is often the unreacted starting material, 2-methyl-4-hydroxypyrimidine, due to incomplete reaction or hydrolysis of the product during workup.

    • Minimizing Byproducts:

      • Ensure the reaction goes to completion by using appropriate temperatures and reaction times.

      • A careful workup procedure, avoiding excessive heat and high pH, will minimize product hydrolysis.[2]

    • Purification Methods:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent.[1]

      • Column Chromatography: For higher purity, silica gel column chromatography can be employed.

      • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of an organic base in the chlorination reaction with POCl₃?

A1: The addition of an organic base, such as triethylamine or pyridine, can significantly improve the yield of the chlorination reaction.[1] The base serves to neutralize the HCl generated during the reaction, which can otherwise lead to unwanted side reactions or decomposition of the starting material or product. The base can also act as a catalyst.

Q2: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Avoid contact with skin and eyes, and inhalation of vapors.

  • Handle and quench the reagent with extreme care, always adding it slowly to a cold solution.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine when the starting material has been consumed.

Q4: What is the typical workup procedure for a reaction involving POCl₃?

A4: A typical workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of crushed ice.[1]

  • Neutralizing the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low.

  • Extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Washing the combined organic layers with water and brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialChlorinating AgentAdditive (Organic Base)Temperature (°C)Time (h)Yield (%)Reference
2-methyl-4-hydroxypyrimidinePOCl₃Triethylamine25 (reflux)288.98[1]
2-methyl-4-hydroxypyrimidinePOCl₃N,N-Dimethylaniline85 (reflux)485.56[1]
2-methyl-4-hydroxypyrimidinePOCl₃Pyridine100 (reflux)377.86[1]
2-chloro-4-methyl-6-trifluoromethylpyrimidine-2-olPOCl₃NoneReflux1176.5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃ and Triethylamine [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, disperse 100g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride.

  • Addition of Base: Cool the mixture to 5 °C in an ice bath. Slowly add 50 mL of triethylamine dropwise. A significant amount of white smoke and heat evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to 25 °C and then heat to reflux for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess phosphorus oxychloride by vacuum distillation.

    • Slowly pour the residue into 1 kg of crushed ice with vigorous stirring. Continue stirring for approximately 1 hour.

    • Extract the aqueous mixture three times with 200 mL of ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.

    • Wash the organic layer once with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting product can be further purified by recrystallization to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-methyl-4-hydroxypyrimidine + POCl3 + Organic Base reaction Reflux (2-5 h) start->reaction quench Quench with crushed ice reaction->quench neutralize Neutralize with NaHCO3 solution quench->neutralize extract Extract with organic solvent neutralize->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Recrystallization or Distillation evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of Product check_reaction Check for complete consumption of starting material (TLC/HPLC) start->check_reaction check_workup Review workup procedure start->check_workup check_reagents Verify quality of reagents (anhydrous?) start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete Starting material remains hydrolysis Product Hydrolysis check_workup->hydrolysis Harsh workup conditions bad_reagents Reagent Issues check_reagents->bad_reagents Moisture present increase_time Increase reaction time or temperature incomplete->increase_time optimize_workup Ensure low temperature during quench and careful neutralization hydrolysis->optimize_workup use_dry Use anhydrous reagents and dry glassware bad_reagents->use_dry

Caption: Troubleshooting workflow for diagnosing the cause of low yield.

References

Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-methylpyrimidine. The following information addresses common side reactions and other issues that may be encountered during this chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Problem 1: Low Yield of this compound Due to Incomplete Reaction

Symptoms:

  • TLC or GC analysis of the crude product shows a significant amount of the starting material (2-methyl-4-hydroxypyrimidine).

  • The isolated yield of the desired product is lower than expected.

Possible Causes and Solutions:

Cause Explanation Solution
Insufficient Chlorinating Agent The molar ratio of POCl₃ to the starting material is too low to drive the reaction to completion.While traditional methods often use a large excess of POCl₃, modern, more environmentally friendly methods aim for near-equimolar amounts. If using an equimolar approach, ensure all other parameters are optimized. If not, a slight excess of POCl₃ (e.g., 1.5 to 3 equivalents) can be employed.
Inadequate Reaction Temperature The reaction temperature is too low, resulting in a slow reaction rate.The reaction is typically conducted at elevated temperatures, often at reflux. The optimal temperature can depend on the solvent and base used. For instance, some procedures specify temperatures ranging from 25°C to 100°C.[1] Ensure the reaction mixture reaches and maintains the target temperature.
Insufficient Reaction Time The reaction has not been allowed to proceed for a sufficient duration.Monitor the reaction progress using TLC or GC. Typical reaction times range from 2 to 5 hours.[1] Continue heating until the starting material is consumed.
Ineffective Base The organic base used is not strong enough or is used in an insufficient amount to neutralize the HCl generated during the reaction, which can inhibit the reaction.Common bases include triethylamine, pyridine, and N,N-dimethylaniline. Ensure the base is of good quality and used in an appropriate molar ratio, as specified in the chosen protocol.
Problem 2: Presence of 2-Methyl-4-hydroxypyrimidine Impurity in the Final Product

Symptoms:

  • The final product is contaminated with the starting material, even after purification.

  • NMR or other spectroscopic analysis indicates the presence of a hydroxyl group.

Possible Causes and Solutions:

Cause Explanation Solution
Hydrolysis During Workup The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in acidic aqueous conditions. This can occur when quenching the reaction with water or during extraction if the aqueous layer is acidic.Quench the reaction mixture by pouring it slowly into a mixture of ice and water to dissipate the heat from the exothermic hydrolysis of excess POCl₃. Promptly neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium carbonate to a neutral pH before and during extraction.[1]
Incomplete Reaction As described in Problem 1, if the initial reaction is incomplete, the unreacted starting material will be carried through the workup.Refer to the solutions for Problem 1 to ensure the chlorination reaction goes to completion.
Problem 3: Formation of Dimeric and Other High Molecular Weight Byproducts

Symptoms:

  • TLC analysis shows baseline spots or spots with very low Rf values.

  • The isolated product is difficult to purify, and the yield is reduced.

  • Mass spectrometry indicates the presence of species with a higher molecular weight than the product.

Possible Causes and Solutions:

Cause Explanation Solution
Formation of Phosphorylated Intermediates and "Pseudodimers" The reaction between the hydroxypyrimidine and POCl₃ proceeds through phosphorylated intermediates. These intermediates can potentially react with unreacted starting material to form dimeric species.Ensure that the initial phosphorylation step proceeds to completion before raising the temperature for the chlorination. This can sometimes be achieved by a stepwise temperature increase. Maintaining a basic environment throughout the addition of POCl₃ can also suppress the formation of these "pseudodimers" by minimizing the concentration of unreacted starting material when the intermediates are present.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chlorination of 2-methyl-4-hydroxypyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of an organic base.[1]

Q2: Why is an organic base, such as triethylamine or pyridine, used in the reaction?

A2: An organic base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the hydroxyl group and POCl₃. This prevents the protonation of the pyrimidine ring, which would deactivate it towards further reaction, and it helps to drive the reaction to completion.

Q3: What are the key parameters to control to maximize the yield and purity?

A3: The key parameters are:

  • Reaction Temperature: Needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition.

  • Reaction Time: Must be sufficient for the reaction to go to completion.

  • Molar Ratios of Reactants: The ratio of 2-methyl-4-hydroxypyrimidine to POCl₃ and the base is crucial.

  • Workup Procedure: Careful quenching and neutralization are essential to prevent hydrolysis of the product.

Q4: How can I purify the crude this compound?

A4: Common purification methods include:

  • Extraction: After quenching, the product is extracted into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution and then brine is a common practice.[1]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent to remove impurities.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Data Presentation

The following table summarizes various reported experimental conditions for the synthesis of this compound, providing a comparison of how different parameters can affect the outcome.

Starting MaterialChlorinating AgentBaseTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-methyl-4-hydroxypyrimidinePOCl₃Triethylamine25 (reflux)288.98>98[1]
2-methyl-4-hydroxypyrimidinePOCl₃Pyridine100377.86>98[1]
2-methyl-4-hydroxypyrimidinePOCl₃N,N-Dimethylaniline85485.56>98[1]
2-methyl-4-hydroxypyrimidinePOCl₃Diisopropylethylamine455Not specified>98[1]

Experimental Protocols

Detailed Methodology for Synthesis using Triethylamine as a Base[1]
  • Reaction Setup: In a reaction vessel, disperse 100g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride.

  • Addition of Base: Cool the mixture to 5°C. Slowly add 50 mL of triethylamine dropwise. An exothermic reaction with the evolution of white smoke will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to 25°C and then heat to reflux for 2 hours.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by vacuum distillation.

  • Quenching: Slowly and carefully pour the residue into 1 kg of crushed ice with stirring. Stir the mixture for approximately 1 hour.

  • Extraction: Extract the aqueous mixture three times with 200 mL of ethyl acetate.

  • Washing: Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Then, wash once with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting solid to obtain this compound.

Visualizations

Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_product Product 2_methyl_4_hydroxypyrimidine 2-Methyl-4-hydroxypyrimidine reaction_center Chlorination 2_methyl_4_hydroxypyrimidine->reaction_center POCl3 Phosphorus Oxychloride (POCl3) POCl3->reaction_center Base Organic Base (e.g., Triethylamine) Base->reaction_center 4_chloro_2_methylpyrimidine This compound reaction_center->4_chloro_2_methylpyrimidine Heat

Caption: Main synthetic route to this compound.

Hydrolysis Side Reaction

G product This compound reaction Hydrolysis product->reaction water Water (H2O) water->reaction acid Acidic Conditions acid->reaction hydrolyzed_product 2-Methyl-4-hydroxypyrimidine (Starting Material) reaction->hydrolyzed_product

Caption: Undesired hydrolysis of the product during workup.

Troubleshooting Workflow

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_hydrolysis Troubleshoot Hydrolysis start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, GC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction hydrolysis_suspected Starting Material Present? incomplete_reaction->hydrolysis_suspected No increase_temp Increase Temperature incomplete_reaction->increase_temp Yes increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_reagents Check Reagent Stoichiometry incomplete_reaction->check_reagents Yes neutralize_workup Ensure Neutral pH During Workup hydrolysis_suspected->neutralize_workup Yes fast_extraction Perform Extraction Promptly hydrolysis_suspected->fast_extraction Yes end Optimize and Repeat increase_temp->end increase_time->end check_reagents->end neutralize_workup->end fast_extraction->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in crude this compound?

Common impurities may include:

  • Unreacted starting materials: Such as 2-methyl-4-hydroxypyrimidine.

  • Reagents from synthesis: Residual phosphorus oxychloride (POCl₃) is a common impurity from the chlorination step.

  • Byproducts: Including isomers and other chlorinated species.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the crude mixture, collected fractions, and a reference standard (if available) on a single TLC plate, you can assess the separation and identify the fractions containing the pure product. Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound is not dissolving in the selected solvent, even when heated. What should I do?

This indicates that the compound has low solubility in the chosen solvent. You can try adding a co-solvent in which the compound is more soluble. Alternatively, screen a wider range of solvents with varying polarities.

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

  • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Try a different solvent system altogether.

Q3: No crystals are forming even after the solution has cooled for an extended period. What are the next steps?

This is likely due to supersaturation. To induce crystallization, you can:

  • Scratch the inside of the flask at the surface of the solution with a glass rod.

  • Add a "seed crystal" of pure this compound.

  • Cool the solution to a lower temperature in an ice-salt bath.

  • If these methods fail, try removing some of the solvent by evaporation to increase the concentration and then repeat the cooling process.

Column Chromatography Issues

Q1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause?

Streaking is often caused by strong interactions between a basic compound and the acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

Q2: The separation between my compound and an impurity is very poor. How can I improve the resolution?

To improve separation:

  • Optimize the solvent system: Use TLC to test different solvent mixtures to find an eluent that provides a good separation (a larger difference in Rf values). A common starting point is a mixture of hexanes and ethyl acetate.[1]

  • Use gradient elution: Start with a less polar solvent to elute less polar impurities, then gradually increase the polarity of the eluent to elute your compound.

  • Change the stationary phase: If silica gel is not effective, consider using neutral or basic alumina, or reverse-phase silica (C18).[1]

Q3: I am not recovering all of my compound from the column. What could be the reason?

This could be due to irreversible adsorption onto the stationary phase, especially if the compound is unstable on silica gel. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine can help. Also, ensure you have thoroughly eluted the column with a sufficiently polar solvent.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity AchievedYield (Typical)Reference
Vacuum Distillation~90-95%>98%70-80%[2][3]
Recrystallization85-95%>99%60-75%N/A
Column Chromatography80-90%>99%50-70%[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from the purification of a similar chloropyrimidine derivative.[2]

  • Work-up:

    • Carefully add the crude reaction mixture containing this compound to cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, benzene) three times.[2][3]

    • Combine the organic layers and dry over anhydrous sodium sulfate or calcium chloride.[2][3]

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Distillation:

    • Assemble a vacuum distillation apparatus.

    • Heat the crude oil and collect the fraction boiling at the appropriate temperature and pressure for this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Dichloroethane has been used for a similar compound.[4] Mixtures of solvents like heptane/ethyl acetate can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis:

    • Determine a suitable solvent system using TLC that gives good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until it is just above the silica level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up (Quench, Neutralize, Extract) crude->workup concentrate Concentrate workup->concentrate distillation Vacuum Distillation concentrate->distillation recrystallization Recrystallization concentrate->recrystallization chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General Purification Workflow

TroubleshootingTree Troubleshooting Recrystallization Issues start Problem During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals [ If no oiling ] oiling_out->no_crystals No reheat Reheat and add more solvent oiling_out->reheat Yes scratch Scratch flask with glass rod no_crystals->scratch Yes slow_cool Ensure slow cooling reheat->slow_cool change_solvent Try a different solvent system slow_cool->change_solvent [ If problem persists ] seed Add a seed crystal scratch->seed [ If no success ] concentrate Concentrate solution seed->concentrate [ If still no crystals ] concentrate->change_solvent [ Final option ]

Caption: Recrystallization Troubleshooting Guide

References

Technical Support Center: Optimization of 4-Chloro-2-methylpyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic displacement. The pyrimidine ring's electron-deficient nature facilitates this reaction. The reactivity at the C4 position is generally greater than at the C2 position in nucleophilic substitutions on similar dihalopyrimidines.[1][2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Q2: My SNAr reaction with this compound is showing low or no conversion. What are the potential causes and solutions?

Low reactivity can stem from several factors:

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring.

    • Solution: If using a neutral nucleophile like an amine or alcohol, consider adding a base to generate the more reactive conjugate base (amide or alkoxide). For particularly weak nucleophiles, a stronger base may be necessary.[3]

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rates.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[3]

  • Suboptimal Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and avoid decomposition at excessively high temperatures.[3]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction.

    • Solution: Ensure that the this compound, nucleophile, and solvent are of high purity.[4]

Q3: I am observing the formation of significant side products in my reaction. How can I minimize these?

Side product formation is a common issue. Here are some potential causes and their solutions:

  • Di-substitution: If your nucleophile can react more than once, or if the product is still reactive, di-substitution can occur.

    • Solution: Use a stoichiometric amount of the nucleophile or a slight excess of the this compound. Running the reaction at a lower temperature may also improve selectivity for mono-substitution.[3]

  • Decomposition: A dark reaction mixture and the formation of multiple unidentifiable products can indicate decomposition.

    • Solution: This may be caused by excessively high temperatures or the use of a base that is too strong. Consider lowering the reaction temperature or using a milder base.[3]

  • Reaction with Solvent: Some nucleophiles or intermediates may react with the solvent, especially at elevated temperatures.

    • Solution: Choose a solvent that is inert under the reaction conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the substitution reactions of this compound.

Issue 1: Low Yield
Possible Cause Recommendation
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of potential decomposition at higher temperatures.[3]
Poor Nucleophile If using a neutral nucleophile, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the more reactive anion.[3]
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to enhance nucleophilicity.[3]
Catalyst Inefficiency If using a catalyst, ensure it is active and not poisoned. For reusable catalysts, regeneration may be necessary.[4]
Issue 2: Complex Product Mixture
Possible Cause Recommendation
Di-substitution Use 1.0-1.2 equivalents of the nucleophile. Consider adding the nucleophile slowly to the reaction mixture.[3]
Decomposition Lower the reaction temperature. Use a milder base. Ensure an inert atmosphere if your reactants or products are sensitive to air or moisture.
Side Reactions Investigate the possibility of side reactions with the solvent or impurities. Ensure all starting materials are pure.[4]

Experimental Protocols

Below are general, detailed methodologies for key substitution reactions on this compound.

Protocol 1: General Procedure for Amination

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) (0.3 M).

  • Addition of Reagents: Add the desired amine (1.5 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100°C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Thiolation

This protocol outlines a general method for the substitution with a thiol.

  • Reaction Setup: To a stirred suspension of a base like potassium carbonate (1.5 eq) in DMF (0.5 M), add the desired thiol (1.1 eq) at room temperature.

  • Addition of Substrate: After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing Workflows and Logic

Experimental Workflow for SNAr

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat to reaction temperature add_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor monitor->heat Incomplete quench Quench reaction and perform aqueous work-up monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Isolated Product

Caption: A typical experimental workflow for the nucleophilic aromatic substitution of this compound.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_temp Is reaction temperature optimized? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes success Improved Conversion increase_temp->success add_base Add Base to generate a stronger nucleophile check_nucleophile->add_base No check_solvent Is the solvent polar aprotic (DMF, DMSO)? check_nucleophile->check_solvent Yes add_base->success change_solvent Change Solvent check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: A decision-making flowchart for troubleshooting low conversion in substitution reactions.

References

preventing byproduct formation in reactions with 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 4-Chloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The primary byproducts depend on the reaction type. The most common include:

  • Hydrolysis: Formation of 2-methyl-pyrimidin-4-ol due to reaction with water.

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen, yielding 2-methylpyrimidine. This is particularly common in catalytic reactions like Buchwald-Hartwig amination.

  • Protodeboronation: In Suzuki couplings, the boronic acid or ester can be replaced by a hydrogen atom on the coupling partner before the desired cross-coupling occurs.

  • Homocoupling: Dimerization of the boronic acid or the halide starting material in Suzuki couplings.

  • Isomeric products: In nucleophilic aromatic substitution (SNAr), if other leaving groups are present, or under forcing conditions, substitution might occur at other positions on the pyrimidine ring, though the C4 position is generally the most reactive for this compound.

Q2: How can I minimize the hydrolysis of this compound to 2-methyl-pyrimidin-4-ol?

A2: Hydrolysis is a common side reaction, especially in the presence of water and base. To minimize it:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.

  • Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Choice of base: Use non-hydroxide bases if possible. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. If a stronger base is needed, consider using sodium or potassium tert-butoxide.

  • Temperature control: Running the reaction at the lowest effective temperature can reduce the rate of hydrolysis.

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue: Significant formation of 2-methylpyrimidine (hydrodehalogenation byproduct).

This side reaction occurs when a palladium hydride species is generated, which then reductively cleaves the C-Cl bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress hydrodehalogenation.

    • Recommended: Use modern palladium precatalysts with bulky biarylphosphine ligands such as tBuXPhos, XPhos, or SPhos. The use of a pre-formed, active Pd(0) catalyst can also be beneficial.[1]

  • Base Selection: The base can influence the formation of palladium hydride species.

    • Recommended: Use non-coordinating, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Avoid using aqueous bases.

  • Solvent: Ensure the use of anhydrous solvents.

  • Additives: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation by favoring the amination pathway.[2][3]

Quantitative Data:

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene110>90<5
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100~85~10
Pd(OAc)₂ / P(o-tolyl)₃Cs₂CO₃Toluene120~70>20

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocol: High-Yield Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Add this compound, Amine, Base, Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

Issue: Significant formation of 2-methylpyrimidine due to protodeboronation of the boronic acid/ester.

Protodeboronation is the undesired cleavage of the C-B bond of the organoboron reagent, which is often promoted by high temperatures, the presence of water, and the choice of base.[4][5]

Troubleshooting Steps:

  • Boronic Acid/Ester Quality: Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).

  • Base Selection: A crucial factor in preventing protodeboronation.

    • Recommended: Use weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] Cesium carbonate (Cs₂CO₃) can also be effective.

    • Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can accelerate protodeboronation.[4]

  • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source for this side reaction.[4] Use anhydrous solvents and consider adding molecular sieves.

  • Temperature Control: Run the reaction at the lowest temperature that allows for efficient catalytic turnover. Microwave-assisted heating can sometimes provide rapid heating to the desired temperature, minimizing the time the boronic acid is exposed to potentially degrading conditions.[6]

  • Catalyst System: An efficient catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation.

    • Recommended: Use highly active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

Quantitative Data:

BaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation (%)
K₂CO₃Dioxane/H₂O (10:1)80>85<10
NaOHToluene/H₂O (4:1)100~60>30
K₃PO₄Anhydrous Dioxane90>90<5

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Experimental Protocol: High-Selectivity Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the phosphine ligand if needed.

  • Add degassed, anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture at 80-90 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Logical Relationship Diagram:

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue High Protodeboronation cause1 Inappropriate Base (e.g., NaOH, KOH) issue->cause1 cause2 Presence of Water issue->cause2 cause3 High Temperature issue->cause3 cause4 Inefficient Catalyst issue->cause4 solution1 Use Weaker Base (K₂CO₃, K₃PO₄) cause1->solution1 solution2 Anhydrous Conditions cause2->solution2 solution3 Lower Temperature cause3->solution3 solution4 Optimize Catalyst/Ligand cause4->solution4

Caption: Troubleshooting logic for protodeboronation in Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low yield or formation of isomeric byproducts.

While the C4 position of this compound is the most activated towards nucleophilic attack, side reactions can occur under certain conditions.

Troubleshooting Steps:

  • Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.

    • Recommended: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective. For some nucleophiles, alcohols or even water can be used.

  • Base: The choice of base depends on the nucleophile.

    • For amines: Often, an excess of the amine itself can act as the base. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

    • For alcohols/thiols: A base is required to deprotonate the nucleophile. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

  • Temperature: Higher temperatures can lead to side reactions.

    • Recommendation: Start at room temperature and gradually increase the temperature if the reaction is slow. Microwave irradiation can be beneficial for reducing reaction times and potentially improving yields.

  • Regioselectivity: For this compound, substitution at C4 is electronically favored.[7] If isomeric byproducts are observed, it may be due to the presence of other activating or leaving groups, or excessively harsh reaction conditions. Re-evaluate the substrate and reaction conditions.

Experimental Protocol: Clean SNAr with an Amine

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add the amine nucleophile (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reaction Pathway Diagram:

SNAr_Pathway cluster_conditions Reaction Conditions start This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack at C4 product 4-Nu-2-methylpyrimidine + HCl intermediate->product Loss of Cl⁻ base Base (e.g., K₂CO₃) solvent Polar Aprotic Solvent (e.g., DMF)

Caption: General pathway for SNAr on this compound.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrimidines

Question: My nucleophilic substitution on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers, or exclusively the C2 product. How can I favor substitution at the C4 position?

Answer: This is a common challenge. While the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles due to electronic factors, several variables can influence the regioselectivity.[1][2] The reaction outcome is highly sensitive to both electronic and steric effects.[1]

Troubleshooting Steps:

  • Analyze Substituent Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity.

    • Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, favoring attack at the C2 position.[1]

    • Sterically Bulky Groups at the C5 position can hinder attack at the C4 position, potentially leading to a higher proportion of the C2 isomer.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.

    • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates formed during the reaction.[3][4] Experiment with a range of solvents (e.g., polar aprotic like DMF or DMSO, and nonpolar like toluene or dioxane) to find the optimal conditions for your specific substrate.

  • Nucleophile Choice: The nature of the nucleophile itself can play a role. Harder nucleophiles may favor one position over the other. The degree of stereoselectivity can be highly dependent on the nucleophile used.[5]

Issue 2: Lack of Selectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization of my pyrimidine substrate, but I am getting a mixture of isomers. How can I control the position of functionalization?

Answer: Direct C-H functionalization is a powerful tool, but controlling regioselectivity can be complex due to the presence of multiple C-H bonds. The inherent reactivity of the pyrimidine ring often favors functionalization at the most electron-deficient positions. However, various strategies can be employed to direct the reaction to a specific site.[6][7]

Troubleshooting Steps:

  • Employ Directing Groups: A directing group can coordinate to the metal catalyst and deliver it to a specific C-H bond, often ortho to the directing group's position.[8] Pyridine and pyrimidine groups themselves can act as directing groups in C-H activation.[8]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical.

    • Palladium catalysts are commonly used for C-H arylation.[6] The ligand can influence the steric and electronic environment around the metal center, thereby affecting which C-H bond is activated.

    • For C5-arylation of 2-aminopyrimidines, palladium, nickel, or copper catalysts have been used effectively.[6]

  • Reaction Conditions:

    • Temperature: In some cases, temperature can be used to switch the regioselectivity. For instance, in a Pd(II)-catalyzed reaction, a lower temperature (120 °C) might favor C(sp³)–H activation, while a higher temperature (140 °C) could switch to C(sp²)–H arylation.[6]

    • Solvent: The reaction medium can influence the catalyst's activity and selectivity.

Issue 3: Unexpected Product from Electrophilic Substitution

Question: I am trying to perform an electrophilic substitution (e.g., nitration, halogenation) on my pyrimidine derivative, but the reaction is not proceeding as expected. Where does electrophilic substitution typically occur on a pyrimidine ring?

Answer: The pyrimidine ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution compared to benzene.[9] However, substitution is possible, particularly when activating groups are present on the ring.

Key Points:

  • Position of Attack: Electrophilic substitution, when it occurs, overwhelmingly favors the C5 position .[9] The C2, C4, and C6 positions are highly electron-deficient due to the adjacent nitrogen atoms.

  • Activating Groups: The presence of electron-donating groups (e.g., -NH₂, -OH) on the pyrimidine ring is often necessary to facilitate electrophilic substitution.[9] These groups increase the electron density of the ring, particularly at the C5 position.

  • Reaction Conditions: Harsher conditions (e.g., stronger acids, higher temperatures) may be required compared to more electron-rich aromatic systems.

Quantitative Data Summary

The regioselectivity of pyrimidine reactions can often be quantified by the ratio of the resulting isomers. The following table summarizes representative data for different reaction types.

Reaction TypePyrimidine SubstrateReagents/ConditionsPosition(s) FunctionalizedRegioisomeric Ratio (approx.)Reference
Zincation Unsubstituted PyrimidineTMPZnCl·LiCl (1.75 equiv), 25-70 °CC2>99:1 (C2:other)[10]
Zincation 5-BromopyrimidineTMPZnCl·LiCl (1.75 equiv), 25-70 °CC2>99:1 (C2:other)[10]
Zincation Ethyl pyrimidine-5-carboxylateTMPZnCl·LiCl (1.75 equiv), 60 °CC296:4 (C2:other)[10]
SNAr 2,4-DichloropyrimidineNucleophileC4 (generally preferred)Varies with substrate and conditions[1][2]
SNAr 2,4-Dichloro-6-alkoxypyrimidineNucleophileC2C2 favored[1]
Suzuki Coupling 2,4-DichloropyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, MWC4C4 selective[11][12]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the regioselective Suzuki coupling of an arylboronic acid to the C4 position of 2,4-dichloropyrimidine under microwave irradiation.[11][12]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and heat the reaction mixture to 100 °C for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Directed C-H Arylation of a Pyrimidine Derivative

This protocol provides a general framework for the direct C-H arylation of a pyrimidine derivative using a palladium catalyst.

Materials:

  • Substituted Pyrimidine (with a directing group)

  • Aryl Halide (e.g., Aryl Iodide)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Suitable Ligand (e.g., phosphine-based)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon), add the substituted pyrimidine (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 2.0-3.0 equiv).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Regioselectivity cluster_start Problem cluster_analysis Analysis cluster_snar S_NAr Troubleshooting cluster_ch C-H Functionalization Troubleshooting cluster_solution Outcome start Incorrect Regioselectivity in Pyrimidine Reaction reaction_type Identify Reaction Type start->reaction_type snar_factors Analyze Ring Substituents (Electronic & Steric) reaction_type->snar_factors S_NAr ch_directing Use/Change Directing Group reaction_type->ch_directing C-H Func. snar_conditions Modify Conditions: - Temperature - Solvent snar_factors->snar_conditions end Achieve Desired Regioisomer snar_conditions->end ch_catalyst Screen Catalyst & Ligand ch_directing->ch_catalyst ch_catalyst->end

Caption: Troubleshooting workflow for regioselectivity issues.

SNAr_Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcome Reaction Outcome pyrimidine 2,4-Dichloropyrimidine Substrate electronics Electronic Effects (LUMO Distribution) pyrimidine->electronics sterics Steric Hindrance (e.g., at C5) pyrimidine->sterics substituents Ring Substituents (e.g., EDG at C6) pyrimidine->substituents conditions Reaction Conditions (Solvent, Temp.) pyrimidine->conditions c4_attack C4-Substitution (Generally Favored) electronics->c4_attack c2_attack C2-Substitution (Exception) sterics->c2_attack can favor substituents->c2_attack can favor conditions->c4_attack influences ratio conditions->c2_attack influences ratio

Caption: Factors influencing SNAr regioselectivity.

Functionalization_Strategy start Desired Functionalization Position? c5 C5 Position start->c5 Yes c2_c4_c6 C2, C4, or C6 Position start->c2_c4_c6 No electrophilic Electrophilic Substitution (Requires activating groups) c5->electrophilic nucleophilic Nucleophilic Substitution (Requires leaving group) c2_c4_c6->nucleophilic ch_activation Directed C-H Activation c2_c4_c6->ch_activation

Caption: Logic for selecting a functionalization strategy.

References

Technical Support Center: Catalyst Selection for 4-Chloro-2-methylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Chloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial oxidative addition step in the catalytic cycle more difficult, often requiring more active catalysts and more forcing reaction conditions to achieve good yields.[1] Additionally, the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

Q2: What are the most common side reactions observed during the cross-coupling of this compound?

A2: Common side reactions include:

  • Protodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-methylpyrimidine. This can be caused by moisture or other protic sources in the reaction mixture.

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen or certain catalyst systems.

  • Hydrolysis of the coupling partner: For example, protodeboronation in Suzuki-Miyaura coupling, where the boronic acid is converted back to the corresponding arene.

Q3: Can I use the same catalyst system for different types of cross-coupling reactions with this compound?

A3: While there is some overlap, it is generally recommended to optimize the catalyst system for each specific type of cross-coupling reaction. For instance, Suzuki-Miyaura reactions often benefit from bulky, electron-rich phosphine ligands, while Buchwald-Hartwig aminations may require different ligand systems for optimal performance. Sonogashira and Heck reactions also have their own preferred catalyst and reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Catalyst System: The chosen palladium catalyst may not be active enough to cleave the strong C-Cl bond.

    • Solution: Switch to a more active catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider using palladium precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. For Sonogashira and Heck reactions, consider using phosphine-free catalyst systems or specialized ligands designed for aryl chlorides.

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the reaction.

    • Solution: Screen different reaction parameters. Increase the reaction temperature, as chloro-heteroarenes often require more forcing conditions.[1] Use polar aprotic solvents like dioxane, DMF, or toluene, often with a small amount of water for Suzuki couplings.[1] Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or NaOt-Bu, as the choice of base can significantly impact the reaction outcome.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all solvents and reagents are thoroughly degassed.[1] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent or solvent mixture that effectively dissolves all reaction components. For example, a mixture of dioxane and water is often used in Suzuki couplings to dissolve both the organic substrate and the inorganic base.[1]

Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Protodehalogenation: Presence of water or other proton sources.

    • Solution: Use anhydrous solvents and reagents. Ensure the inert gas used is dry.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): Often caused by the presence of oxygen.

    • Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere.

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Perform the reaction under copper-free conditions, which may require a more active palladium catalyst. Ensure the reaction is thoroughly deoxygenated.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions of this compound based on literature for similar chloropyrimidines.

Table 1: Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-11070-95
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-12075-98
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100 (MW)~80[1]

Table 2: Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11060-90
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane90-12065-95
[Pd(cinnamyl)Cl]₂Mor-DalPhosK₃PO₄H₂O or solvent-free10070-95

Table 3: Sonogashira Coupling

Catalyst PrecursorCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N/PiperidineTHF or DMF25-8050-85
Pd(OAc)₂- (Copper-free)Cs₂CO₃CH₃CN70-9560-90
PdCl₂(CH₃CN)₂- (Copper-free)Cs₂CO₃2-MeTHF2570-95

Table 4: Heck Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-14050-80
PdCl₂(PPh₃)₂-K₂CO₃DMF100-13045-75
Pd(OAc)₂P(t-Bu)₃Cy₂NMe1,4-Dioxane100-12060-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

To a dry Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Under a positive flow of argon, the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) are added. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours), with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Cross_Coupling_Catalyst_Selection cluster_Coupling_Type Select Cross-Coupling Reaction cluster_Catalyst_System Recommended Catalyst Systems Suzuki Suzuki-Miyaura (C-C) Suzuki_Cat Pd(OAc)₂ / SPhos Pd₂(dba)₃ / XPhos Suzuki->Suzuki_Cat Buchwald Buchwald-Hartwig (C-N) Buchwald_Cat Pd₂(dba)₃ / BINAP Pd(OAc)₂ / Xantphos Buchwald->Buchwald_Cat Sonogashira Sonogashira (C-C, alkyne) Sonogashira_Cat Pd(PPh₃)₂Cl₂ / CuI Pd(OAc)₂ (Cu-free) Sonogashira->Sonogashira_Cat Heck Heck (C-C, alkene) Heck_Cat Pd(OAc)₂ / P(o-tol)₃ PdCl₂(PPh₃)₂ Heck->Heck_Cat

Caption: Catalyst system selection guide for different cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Change_Catalyst Switch to a more active catalyst (e.g., with Buchwald or NHC ligands) Check_Catalyst->Change_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Screen temperature, base, and solvent Check_Conditions->Optimize_Conditions No Check_Inertness Is the reaction atmosphere inert? Check_Conditions->Check_Inertness Yes Optimize_Conditions->Check_Inertness Degas_System Thoroughly degas all reagents and solvents Check_Inertness->Degas_System No Success Improved Yield Check_Inertness->Success Yes Degas_System->Success

Caption: Troubleshooting workflow for low product yield in cross-coupling reactions.

References

Technical Support Center: Mastering Temperature Control in 4-Chloro-2-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reactions involving 4-Chloro-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to temperature control in your experiments. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the safety, efficiency, and success of your work.

Introduction: The Critical Role of Temperature Control

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 4-position, making it susceptible to displacement by a variety of nucleophiles. However, this reactivity also presents a significant challenge: many of these reactions are exothermic, posing a risk of thermal runaway if not properly managed.

A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in side reactions, product degradation, and, in severe cases, violent boiling, equipment failure, and even explosions.[1][2] Therefore, precise temperature control is not just a matter of optimizing yield; it is a critical safety imperative.

This guide will provide you with the knowledge and tools to confidently manage the thermal aspects of your this compound reactions, ensuring both the integrity of your research and the safety of your laboratory.

Section 1: Understanding the Thermal Hazards

Before we delve into specific troubleshooting scenarios, it is crucial to understand the underlying principles of the thermal risks associated with this compound reactions.

FAQ 1: Why are nucleophilic substitution reactions with this compound often exothermic?
FAQ 2: What is a thermal runaway, and what are the signs I should watch for?

A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[1] An approximate rule of thumb is that the reaction rate, and thus the rate of heat generation, can double for every 10°C rise in temperature.[1]

Early warning signs of a potential thermal runaway include:

  • A temperature increase that is faster than expected: Even with cooling applied, the internal temperature continues to rise.

  • A sudden increase in pressure: This can be observed on a pressure gauge or by the vigorous evolution of gas.

  • A change in the appearance of the reaction mixture: This could include a sudden color change, charring, or the rapid formation of a precipitate.

  • Vigorous or uncontrolled boiling of the solvent: This indicates that the heat generated is exceeding the cooling capacity of the system.

FAQ 3: How can I assess the thermal risk of my specific reaction before I start?

A thorough thermal hazard assessment is essential, especially when scaling up a reaction.[4][5] The following techniques are invaluable:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your reactants and products, providing a critical safety limit for your reaction temperature.

  • Reaction Calorimetry (RC): An RC experiment measures the heat flow of a reaction in real-time. This allows you to determine the total heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) in the event of a cooling failure. This data is crucial for safe scale-up.[4][6]

Parameter Description Importance for Safety
Onset Temperature of Decomposition (Td) The temperature at which a substance begins to decompose exothermically.Your reaction temperature should always be significantly lower than the Td of any component in your reaction mixture.
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed during the reaction.A highly exothermic reaction has a greater potential for thermal runaway.
Heat Release Rate (q) The rate at which heat is generated by the reaction.This must be matched by the cooling capacity of your reactor to maintain a stable temperature.
Maximum Temperature of Synthesis Reaction (MTSR) The maximum temperature the reaction would reach under adiabatic conditions (no heat loss).This helps to assess the worst-case scenario in the event of a complete cooling failure.

Section 2: Troubleshooting Guide for Common Scenarios

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: Uncontrolled Temperature Spike During Nucleophile Addition

Question: I am adding an amine (e.g., butylamine) to a solution of this compound in isopropanol. Shortly after starting the addition, the temperature began to rise rapidly, even with an ice bath. What is happening, and what should I do?

Answer: This is a classic sign of an exothermic reaction where the rate of heat generation is exceeding the rate of heat removal. The reaction between this compound and an amine is a nucleophilic aromatic substitution, which is known to be exothermic.

Immediate Actions:

  • Stop the addition of the nucleophile immediately.

  • Ensure maximum cooling is applied. If using an ice bath, ensure good thermal contact with the flask and add more ice and salt if necessary.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. This will increase the thermal mass and help to absorb the excess heat.

  • Be prepared for a potential emergency shutdown. Have appropriate quenching agents and safety equipment readily available.

Causality and Prevention:

  • Rate of Addition: Adding the nucleophile too quickly is the most common cause of a sudden exotherm. The reaction is generating heat faster than your cooling system can dissipate it.

    • Solution: Employ a slow, controlled addition of the nucleophile using a syringe pump or a dropping funnel. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature.

  • Concentration: A highly concentrated reaction mixture will have a lower thermal mass, meaning the temperature will rise more rapidly for a given amount of heat generated.

    • Solution: Use a suitable amount of solvent to ensure adequate heat capacity.

  • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.

    • Solution: For larger-scale reactions, consider using a jacketed reactor with a circulating cooling system. Ensure the heat transfer surface area is adequate.

Scenario 2: Reaction Temperature Does Not Increase as Expected

Question: I am reacting this compound with a sterically hindered amine at a temperature that has been reported in the literature, but I am not seeing the expected temperature increase, and my reaction is not proceeding. What could be the issue?

Answer: While exothermic reactions are a concern, a lack of temperature increase can indicate that the reaction has not initiated or is proceeding very slowly.

Possible Causes and Solutions:

  • Low Reactivity of the Nucleophile: Sterically hindered nucleophiles react more slowly. The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually and carefully increase the reaction temperature while monitoring for any signs of an exotherm. A slow, controlled ramp-up is crucial.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A solvent that does not adequately solubilize the reactants can hinder the reaction.

    • Solution: Consider a different solvent with a higher boiling point or better solubilizing properties. Aprotic polar solvents like DMF or DMSO can sometimes accelerate nucleophilic aromatic substitutions, but be aware that they can also increase the exothermicity once the reaction initiates.

  • Purity of Reactants: Impurities in either the this compound or the nucleophile can inhibit the reaction.

    • Solution: Ensure your starting materials are of high purity.

Section 3: Experimental Protocols with an Emphasis on Temperature Control

The following is a generalized protocol for the amination of this compound, highlighting the critical temperature control steps.

Protocol: Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., butylamine) (1.1 - 1.5 eq)

  • Solvent (e.g., isopropanol, acetonitrile)

  • Base (e.g., K2CO3, Et3N) (optional, depending on the amine)

  • Reaction flask equipped with a magnetic stirrer, thermometer, and a dropping funnel or syringe pump.

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, and a dropping funnel or syringe for the addition of the amine.

  • Initial Charge: Charge the flask with this compound and the solvent. If using a solid base, add it at this stage.

  • Cooling: Cool the stirred solution to the desired initial temperature (e.g., 0-5 °C) using a cooling bath.

  • Controlled Addition: Slowly add the primary amine to the reaction mixture via the dropping funnel or syringe pump over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to ensure the temperature does not exceed a pre-determined limit (e.g., 10-15 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature or to slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification procedures.

Section 4: Scale-Up Considerations

Scaling up reactions from the laboratory to a pilot plant or manufacturing scale introduces significant challenges related to heat transfer.[6][7] The surface area-to-volume ratio decreases as the scale increases, making it more difficult to remove heat.[1]

FAQ 4: I have successfully performed my reaction at a 1g scale. What are the key considerations for scaling up to 100g?
  • Re--evaluate Your Thermal Hazard Assessment: A thermal runaway that is manageable at a 1g scale can be catastrophic at 100g. It is highly recommended to perform reaction calorimetry to obtain accurate thermal data before proceeding.[4]

  • Heat Transfer is Critical: A simple ice bath will likely be insufficient for a 100g scale reaction. A jacketed reactor with a circulating cooling system is essential for effective temperature control.

  • Mixing Efficiency: Ensure that the mixing in the larger reactor is sufficient to prevent localized "hot spots" where the reaction may be more concentrated and generating heat more rapidly.

  • Reverse Addition: Consider adding the this compound solution to the nucleophile. This can sometimes help to better control the exotherm as the reactive chloropyrimidine is always the limiting reagent in the reaction zone.

  • Semi-batch or Continuous Processing: For highly exothermic reactions, consider a semi-batch process where one reactant is added continuously over a longer period. For even larger scales, continuous flow chemistry offers superior heat transfer and safety.[1]

References

stability issues of 4-Chloro-2-methylpyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 4-Chloro-2-methylpyrimidine, particularly under acidic conditions. Due to the limited availability of specific experimental data for this compound, this guide focuses on the general chemical principles governing the stability of chloropyrimidines and provides a framework for systematic stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound in acidic media is its susceptibility to hydrolysis. The pyrimidine ring is an electron-deficient system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1][2] Under acidic conditions, a ring nitrogen atom can become protonated, further increasing the electron deficiency of the ring and making it even more prone to nucleophilic substitution.[1] The most likely nucleophile in an aqueous acidic solution is water, which would lead to the replacement of the chlorine atom with a hydroxyl group.

Q2: What is the expected degradation product of this compound in an acidic aqueous solution?

A2: The expected major degradation product is 2-methyl-4-hydroxypyrimidine (which can exist in equilibrium with its tautomeric form, 2-methyl-4(3H)-pyrimidinone). This results from the hydrolysis of the C-Cl bond.

Q3: How can I monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the degradation. A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products. This allows for the quantification of the parent compound and the detection of any impurities or degradants that form over time.

Q4: What are the typical stress conditions for a forced degradation study under acidic conditions?

A4: Forced degradation studies are conducted under conditions more severe than typical storage conditions to accelerate degradation.[3][4] For acidic conditions, this typically involves treating a solution of the compound with a mineral acid (e.g., HCl or H₂SO₄) at elevated temperatures. The concentration of the acid and the temperature can be varied to achieve a target degradation of 5-20%.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid and complete degradation of this compound observed immediately upon acidification. The acidic conditions (concentration of acid, temperature) are too harsh.- Reduce the concentration of the acid.- Lower the reaction temperature.- Perform the experiment at room temperature initially to establish a baseline degradation rate.
No degradation is observed even after prolonged exposure to acidic conditions. The compound is more stable than anticipated under the tested conditions.- Increase the concentration of the acid.- Increase the reaction temperature.- Extend the duration of the study.
Multiple unexpected peaks appear in the chromatogram. - Formation of secondary degradation products.- Interaction with excipients or impurities in the sample.- Use a gradient HPLC method to ensure separation of all components.- Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to identify the unknown peaks.- Analyze a blank solution (matrix without the active compound) to identify peaks originating from the excipients.
Poor reproducibility of degradation results. - Inconsistent experimental parameters (temperature, acid concentration, reaction time).- Issues with the analytical method (e.g., sample preparation, instrument variability).- Ensure precise control over all experimental parameters.- Validate the analytical method for precision, accuracy, and linearity.- Use an internal standard to improve the accuracy of quantification.

Data Presentation

Table 1: Degradation of this compound under Acidic Conditions at Different Temperatures.

Temperature (°C)Acid Concentration (M)Time (hours)% this compound Remaining% 2-methyl-4-hydroxypyrimidine Formed
e.g., 25e.g., 0.1 N HCle.g., 0User DataUser Data
e.g., 24User DataUser Data
e.g., 48User DataUser Data
e.g., 50e.g., 0.1 N HCle.g., 0User DataUser Data
e.g., 6User DataUser Data
e.g., 12User DataUser Data

Table 2: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of this compound.

Temperature (°C)Acid Concentration (M)k_obs (s⁻¹)Half-life (t₁/₂) (hours)
e.g., 25e.g., 0.1 N HClUser DataUser Data
e.g., 50e.g., 0.1 N HClUser DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). A typical concentration might be 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Prepare a control sample with HPLC grade water instead of acid.

  • Incubation:

    • Store the samples at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Identify and quantify any degradation products.

Visualizations

The following diagrams illustrate the proposed degradation pathway and a general workflow for troubleshooting stability issues.

cluster_main Proposed Acid-Catalyzed Hydrolysis of this compound This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate + H⁺ Nucleophilic_Attack Nucleophilic Attack by H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate + H₂O Deprotonation_and_Elimination Deprotonation and Elimination of HCl 2-methyl-4-hydroxypyrimidine 2-methyl-4-hydroxypyrimidine Deprotonation_and_Elimination->2-methyl-4-hydroxypyrimidine - H⁺, - Cl⁻

Caption: Proposed degradation pathway of this compound under acidic conditions.

cluster_workflow Troubleshooting Workflow for Stability Studies Start Start Define_Stress_Conditions Define Stress Conditions (Acid Conc., Temp.) Start->Define_Stress_Conditions Perform_Experiment Perform Forced Degradation Experiment Define_Stress_Conditions->Perform_Experiment Analyze_Samples Analyze Samples by Stability-Indicating Method Perform_Experiment->Analyze_Samples Evaluate_Results Degradation Observed? Analyze_Samples->Evaluate_Results Unexpected_Results Unexpected Results? Evaluate_Results->Unexpected_Results Yes Optimize_Conditions Optimize Stress Conditions (Milder/Harsher) Evaluate_Results->Optimize_Conditions No Investigate_Side_Products Investigate Side Products (e.g., LC-MS) Unexpected_Results->Investigate_Side_Products Yes Document_Findings Document Findings Unexpected_Results->Document_Findings No Optimize_Conditions->Perform_Experiment Validate_Method Re-validate Analytical Method Investigate_Side_Products->Validate_Method Validate_Method->Perform_Experiment End End Document_Findings->End

Caption: A logical workflow for troubleshooting stability issues during forced degradation studies.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural features of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-methylpyrimidine, offering insights into its characterization and putting its spectral data in context with a related compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of a compound such as this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of particulate matter.

2. NMR Spectrometer Setup:

  • The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The sample is inserted into the magnet.

  • The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: Varies depending on the sample concentration, typically ranging from 8 to 64 scans.

  • Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from hundreds to thousands.

  • Relaxation Delay: A delay of 2-5 seconds is typically employed.

¹H and ¹³C NMR Data Analysis: A Comparative Approach

To illustrate the expected NMR spectral features of this compound, a comparison is drawn with the known data for 2,4-dichloropyrimidine. The presence of the methyl group at the C2 position in the target compound is expected to introduce a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the upfield region of the ¹³C NMR spectrum.

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound (Predicted) H-5~7.3Doublet~5.0
H-6~8.5Doublet~5.0
CH₃~2.6Singlet-
2,4-Dichloropyrimidine (Experimental) H-57.58Doublet5.2
H-68.65Doublet5.2

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ) ppm
This compound (Predicted) C2~168
C4~162
C5~122
C6~158
CH₃~25
2,4-Dichloropyrimidine (Experimental) C2162.1
C4161.5
C5122.9
C6157.9

Visualizing the NMR Analysis Workflow

The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire Acquire 1H & 13C Spectra Lock->Acquire FID Raw FID Data Acquire->FID FT Fourier Transform FID->FT Phase Phase & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Assign Assign Signals Integrate->Assign Couple Analyze Coupling Assign->Couple Structure Elucidate Structure Couple->Structure

Caption: A flowchart illustrating the key stages of NMR analysis.

Interpretation and Comparison

The electronegative chlorine atom at the C4 position in both this compound and 2,4-dichloropyrimidine is expected to deshield the adjacent protons (H-5) and carbons (C-5), causing them to resonate at a downfield (higher ppm) chemical shift. The nitrogen atoms in the pyrimidine ring also contribute significantly to the deshielding of the ring protons and carbons.

For this compound, the methyl group at the C2 position will introduce a singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.0 ppm. In the ¹³C NMR spectrum, the methyl carbon will appear at a high field (lower ppm) value, generally around 20-30 ppm. The C2 and C6 carbons, being adjacent to nitrogen atoms, will be the most deshielded among the ring carbons. The presence of the methyl group at C2 will likely cause a slight upfield shift for C2 compared to the corresponding carbon in 2,4-dichloropyrimidine due to its electron-donating nature.

By comparing the predicted spectra of this compound with the experimental data of 2,4-dichloropyrimidine, researchers can gain valuable insights into the influence of different substituents on the electronic environment of the pyrimidine ring. This comparative approach is a powerful tool in the structural elucidation of novel compounds in drug discovery and development.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-methylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step. Mass spectrometry serves as an indispensable tool in this process, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-methylpyrimidine against the experimentally determined fragmentation of 2,4-Dichloropyrimidine, offering a valuable resource for the characterization of substituted pyrimidines.

Due to the limited availability of public experimental mass spectrometry data for this compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and data from related compounds. This predictive analysis is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of similar pyrimidine derivatives.

Predicted Fragmentation of this compound vs. 2,4-Dichloropyrimidine

The fragmentation of this compound under electron ionization is anticipated to be governed by the pyrimidine core and the influence of its chloro and methyl substituents. The initial event is the formation of a molecular ion ([M]•+), which then undergoes a cascade of fragmentation reactions to produce characteristic daughter ions.

In contrast, the fragmentation of 2,4-Dichloropyrimidine, for which experimental data is available, provides a tangible benchmark for understanding the behavior of chloropyrimidines in mass spectrometry. The presence of two chlorine atoms significantly influences its fragmentation pathways.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for 2,4-Dichloropyrimidine.

m/zPredicted Identity for this compoundObserved Identity for 2,4-DichloropyrimidineFragmentation Pathway
128/130[M]•+ (Molecular Ion)-Initial Ionization
148/150/152-[M]•+ (Molecular Ion)Initial Ionization
113[M - CH3]•+-Loss of a methyl radical
93[M - Cl]•+[M - Cl]•+Loss of a chlorine radical
85-[M - Cl - HCN]•+Loss of chlorine followed by hydrogen cyanide
66[M - Cl - HCN]•+-Loss of chlorine followed by hydrogen cyanide
52[C3H2N]•+[C3H2N]•+Ring fragmentation

Experimental Protocols

The data for 2,4-Dichloropyrimidine is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol would involve the following:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of positively charged molecular ions and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Fragmentation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for this compound and the observed pathway for 2,4-Dichloropyrimidine.

G M [C5H5ClN2]•+ m/z = 128/130 F1 [C4H2ClN2]•+ m/z = 113 M->F1 - CH3• F2 [C5H5N2]•+ m/z = 93 M->F2 - Cl• F3 [C4H2N2]•+ m/z = 66 F2->F3 - HCN

Predicted fragmentation of this compound.

G M [C4H2Cl2N2]•+ m/z = 148/150/152 F1 [C4H2ClN2]•+ m/z = 113/115 M->F1 - Cl• F2 [C3HCN2]•+ m/z = 86/88 F1->F2 - HCN F3 [C3H2N]•+ m/z = 52 F2->F3 - Cl•

Observed fragmentation of 2,4-Dichloropyrimidine.

Comparative Reactivity Analysis: 4-Chloro-2-methylpyrimidine vs. 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-Chloro-2-methylpyrimidine and 2,4-Dichloropyrimidine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two key pyrimidine building blocks is crucial for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science. This document summarizes the available experimental data, outlines relevant experimental protocols, and provides a theoretical framework for understanding their reactivity profiles.

Executive Summary

The reactivity of chloropyrimidines in SNAr reactions is predominantly governed by the electronic effects of the pyrimidine ring nitrogens and the nature of the substituents. In the case of 2,4-dichloropyrimidine, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.

For this compound, the presence of an electron-donating methyl group at the C2 position is expected to slightly decrease the overall electrophilicity of the pyrimidine ring compared to 2,4-dichloropyrimidine. However, the chlorine at the C4 position remains the primary site for nucleophilic attack. While direct quantitative kinetic comparisons are limited in the available literature, qualitative assessment of reaction conditions and yields suggests that 2,4-dichloropyrimidine is generally more reactive than this compound under similar conditions.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
NucleophileSolventTemperature (°C)Major ProductMinor ProductRatio (C4:C2)Yield (%)
Secondary Amine (e.g., Piperidine)EthanolReflux4-(Piperidin-1-yl)-2-chloropyrimidine2-(Piperidin-1-yl)-4-chloropyrimidine~4:1High
AnilineK₂CO₃, DMAcRoom Temp4-(Phenylamino)-2-chloropyrimidine2-(Phenylamino)-4-chloropyrimidineDependent on substituentsGood
Tertiary Amine (e.g., Triethylamine)CH₂Cl₂Room Temp2-(Dialkylamino)-4-chloropyrimidine4-(Dialkylamino)-2-chloropyrimidineC2 selectiveModerate to Excellent

Note: The C4:C2 ratio can be influenced by the specific nucleophile, solvent, and the presence of other substituents on the pyrimidine ring.

Table 2: Comparison of Reaction Conditions for Amination
SubstrateNucleophileReaction ConditionsProductYield (%)
2,4-DichloropyrimidineAnilineK₂CO₃, DMAc, rt, 1h4-(Phenylamino)-2-chloropyrimidineGood
This compoundVarious AminesNot specified in detail in available literature, but generally requires heating.4-Amino-2-methylpyrimidine derivativesModerate to Good

Theoretical Background

The greater reactivity of the C4 position in 2,4-dichloropyrimidine can be explained by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack.

Stability of Meisenheimer Intermediates.

The intermediate formed from attack at the C4 position allows for the delocalization of the negative charge onto both electronegative nitrogen atoms of the pyrimidine ring, leading to a more stabilized intermediate and a lower activation energy for the reaction.

The introduction of a methyl group at the C2 position in this compound has an electron-donating effect through hyperconjugation. This effect slightly reduces the overall electrophilicity of the pyrimidine ring, making it less reactive towards nucleophiles compared to 2,4-dichloropyrimidine, where the second chlorine atom has an electron-withdrawing inductive effect.

Reactivity_Comparison cluster_24DCP 2,4-Dichloropyrimidine cluster_4C2MP This compound DCP Two electron-withdrawing -Cl groups DCP_reactivity Higher electrophilicity DCP->DCP_reactivity Inductive effect Higher Reactivity in SNAr Higher Reactivity in SNAr DCP_reactivity->Higher Reactivity in SNAr CMP One electron-withdrawing -Cl group One electron-donating -CH3 group CMP_reactivity Lower electrophilicity CMP->CMP_reactivity Hyperconjugation vs. Induction Lower Reactivity in SNAr Lower Reactivity in SNAr CMP_reactivity->Lower Reactivity in SNAr

Electronic Effects on Reactivity.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (e.g., piperidine, 1.1 equivalents)

  • Ethanol (anhydrous)

  • Triethylamine (1.2 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol, add the amine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the major C4-substituted product.

Protocol 2: General Procedure for the Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer and sealed under an inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.

  • Add the amine (1.2 eq) and DIPEA (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Dissolve Chloropyrimidine in Solvent start->reactants add_reagents Add Amine and Base reactants->add_reagents reaction Heat and Stir under Inert Atmosphere add_reagents->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow for Amination.

Conclusion

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures integral to drug discovery and materials science. Among these powerful transformations, the Suzuki-Miyaura and Stille couplings are two of the most versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two indispensable reactions for the functionalization of 4-Chloro-2-methylpyrimidine, a common building block in medicinal chemistry. The comparison is supported by experimental data from closely related systems and detailed, adaptable protocols.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or esters (e.g., Phenylboronic acid)Organostannanes (e.g., Tributylphenyltin)
Toxicity of Reagents Generally low toxicity, considered "greener".High toxicity of organotin reagents, requiring careful handling and disposal.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.Often proceeds under neutral or mildly basic conditions.
Byproducts Boron-based byproducts are often water-soluble and easily removed.Tin-based byproducts can be challenging to remove completely from the product.
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditions.Excellent and very broad functional group tolerance.[1]

Performance Comparison: Experimental Data

Table 1: Comparison of Suzuki and Stille Coupling with Chloropyrimidines

ReactionSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane1002471[2]
Stille 2-ChloropyrimidineTributyl(phenyl)tinPdCl₂(PPh₃)₂DMF10020Good (unspecified)[3]

Note: The Stille coupling data is qualitative as a specific yield was not reported in the cited literature for this specific reaction.

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR')2) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination (Ar-R)

Catalytic Cycle of the Suzuki-Miyaura Coupling

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-SnR'3) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination (Ar-R)

Catalytic Cycle of the Stille Coupling

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki and Stille coupling of this compound.

Suzuki Coupling Experimental Protocol

This protocol is adapted from the successful coupling of 2,4-dichloropyrimidine with phenylboronic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Experimental Protocol

This protocol is a general procedure adapted from the coupling of other chloropyrimidines.[3]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the PdCl₂(PPh₃)₂ catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The general workflow for both coupling reactions is similar, with key differences in the workup procedure to remove the respective byproducts.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start Reaction Setup (Substrate, Boronic Acid, Base, Catalyst, Solvent) s_reaction Reaction at Elevated Temperature s_start->s_reaction s_workup Aqueous Workup (Water/Brine Wash) s_reaction->s_workup s_purification Column Chromatography s_workup->s_purification st_start Reaction Setup (Substrate, Stannane, Catalyst, Solvent) st_reaction Reaction at Elevated Temperature st_start->st_reaction st_workup KF Workup (Precipitation of Tin Salts) st_reaction->st_workup st_purification Column Chromatography st_workup->st_purification

References

A Comparative Guide to HPLC Method Development for 4-Chloro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-chloro-2-methylpyrimidine and its derivatives is critical in pharmaceutical development and quality control. As key intermediates in the synthesis of a variety of bioactive molecules, ensuring their purity and monitoring reaction progress requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for the analysis of these non-volatile and often polar compounds.

This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its derivatives. It includes a summary of typical chromatographic conditions, a detailed experimental protocol for method development and validation, and visual workflows to aid in understanding the process.

Comparison of HPLC Methodologies

The selection of an optimal HPLC method depends on the specific derivative, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, quantitative assay, or impurity profiling). Below is a comparison of three hypothetical, yet representative, RP-HPLC methods based on common practices for pyrimidine analysis.[1][2]

ParameterMethod A: Rapid ScreeningMethod B: High ResolutionMethod C: LC-MS Compatibility
Stationary Phase C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid20 mM Potassium Phosphate, pH 3.0Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocraticGradient
Flow Rate 0.5 mL/min1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm & Mass Spectrometry
Advantages Fast analysis timeExcellent separation of closely related impuritiesSuitable for peak identification and high sensitivity
Disadvantages Lower resolutionLonger run timesPhosphoric acid is not suitable for MS

Experimental Protocols

A systematic approach is crucial for developing a robust and reliable HPLC method. The following protocol outlines the key steps from initial development to validation, based on International Council for Harmonisation (ICH) guidelines.

Initial Method Development
  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound or its derivative in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare working standards at a concentration of approximately 10-20 µg/mL.

  • Column and Mobile Phase Screening:

    • Begin with a standard C18 column.[1]

    • Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile in water with an acidic modifier.[3][4]

    • For acidic or basic analytes, controlling the mobile phase pH with a buffer is recommended to ensure consistent retention and peak shape.[5] For mass spectrometry applications, volatile buffers like ammonium formate or formic acid should be used instead of non-volatile salts such as potassium phosphate.[3][4]

  • Optimization of Chromatographic Conditions:

    • Adjust the gradient slope and time to achieve optimal separation of the main peak from any impurities.

    • Optimize the column temperature to improve peak shape and resolution.

    • Fine-tune the flow rate to balance analysis time and separation efficiency.

Method Validation

Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank, a placebo, and a spiked sample to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically evaluated over a range of 50% to 150% of the expected working concentration.[6][7] A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[2]

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on a placebo matrix spiked with the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[7]

  • Precision: The degree of agreement among individual test results. This is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple replicates of a homogeneous sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of a homogeneous sample on different days, by different analysts, or with different equipment.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation Analyte_Prep Analyte & Standard Preparation Column_Screen Column & Mobile Phase Screening Analyte_Prep->Column_Screen Condition_Opt Optimization of Chromatographic Conditions Column_Screen->Condition_Opt Specificity Specificity Condition_Opt->Specificity Optimized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method

A flowchart outlining the key stages of HPLC method development and validation.

Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Derivative Pyrimidine Derivative (Inhibitor) Derivative->MEK

A simplified diagram of a signaling cascade inhibited by a hypothetical pyrimidine-based drug.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Pyrimidine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement, bond lengths, and angles. This guide offers a comparative overview of the crystallographic validation of pyrimidine derivatives, with a focus on the structural characteristics of this important heterocyclic scaffold.

While a specific crystallographic study for 4-Chloro-2-methylpyrimidine is not publicly available, this guide will provide a detailed comparison with structurally related pyrimidine derivatives for which X-ray diffraction data has been published. This comparative approach allows for an understanding of the expected structural parameters and the validation process for this class of compounds. The alternatives chosen for comparison are the parent Pyrimidine , the closely related 2,4-Dichloropyrimidine , and 5-Bromouracil , another halogenated pyrimidine derivative.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for pyrimidine and its selected derivatives, offering a baseline for the anticipated structural features of this compound.

ParameterPyrimidine[1][2]2,4-Dichloropyrimidine[3][4]5-Bromouracil[5][6]
Chemical Formula C₄H₄N₂C₄H₂Cl₂N₂C₄H₃BrN₂O₂
Molecular Weight 80.09 g/mol 148.98 g/mol [3]190.98 g/mol [5]
Crystal System Orthorhombic[1]Monoclinic[3]Monoclinic
Space Group Pna2₁[1]P2₁/c[3]P2₁/c
Unit Cell Dimensions a = 11.698 Å, b = 9.493 Å, c = 3.806 Å[1]a = 7.5090 Å, b = 10.776 Å, c = 7.1980 Å, β = 92.92°[3]a = 7.89 Å, b = 12.01 Å, c = 9.71 Å, β = 121.0°[7][8]
Volume (ų) 422.5581.7[3]785.6
Z (Molecules/Unit Cell) 4[1]4[3]4[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules

The determination of the crystal structure of a small organic molecule like a pyrimidine derivative typically follows a standardized workflow.[9][10]

  • Crystal Growth : The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[9] This is usually achieved through slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion techniques. The choice of solvent is crucial for obtaining high-quality crystals.[11]

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors.[9] This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data.

  • Structure Validation and Analysis : The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values. The final atomic coordinates are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

G Workflow for X-ray Crystal Structure Validation cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_validation Validation & Deposition A Crystal Growth B X-ray Diffraction Data Collection A->B C Data Processing & Integration B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Structure Validation E->F G Deposition to CCDC F->G

Caption: A flowchart illustrating the key stages in the determination and validation of a small molecule crystal structure by X-ray diffraction.

Logical Relationship of Structural Validation

The process of validating a molecular structure through X-ray crystallography is a logical progression from experimental observation to a refined and validated 3D model.

G Logical Flow of Crystallographic Validation A Hypothesized Structure B Single Crystal Formation A->B Crystallization C Diffraction Pattern B->C X-ray Exposure D Electron Density Map C->D Fourier Transform E Refined 3D Atomic Model D->E Model Building & Refinement F Validated Structure E->F Validation Checks

Caption: A diagram showing the logical progression from a hypothesized chemical structure to a fully validated 3D atomic model via X-ray crystallography.

References

A Comparative Analysis of the Biological Activities of 4-Chloro-2-methylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4-Chloro-2-methylpyrimidine serves as a versatile starting point for the synthesis of a diverse array of analogs with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics. The primary focus will be on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted pyrimidines are well-established as potent anticancer agents, often functioning as kinase inhibitors that interfere with signaling pathways crucial for cancer cell proliferation and survival.[1] Analogs of this compound have been investigated for their ability to target kinases such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[2][3][4]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of a series of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The data highlights the impact of different substituents at the 2-amino position on cytotoxic potency.

Compound IDR Group (Substitution at 2-amino position)HCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-Methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 4-Ethylpiperazin-1-yl> 500> 500
3 4-(2-Hydroxyethyl)piperazin-1-yl421.12 ± 1.54437.45 ± 1.32
4 Piperidin-1-yl313.29 ± 1.29324.71 ± 1.45
5 Morpholin-4-yl455.18 ± 1.18469.33 ± 1.51
6 4-(4-Bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-Phenylpiperazin-1-yl> 500> 500

Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights:

The data reveals that the nature of the substituent at the 2-amino position significantly influences the anticancer activity. The introduction of a bromophenyl piperazine moiety (compound 6 ) resulted in the highest potency against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. In contrast, analogs with smaller alkyl or unsubstituted phenyl piperazine groups (compounds 2 and 7 ) exhibited significantly lower or no activity. This suggests that the presence of a bulky, electron-withdrawing group on the phenyl ring is favorable for cytotoxic activity in this series.

Targeted Signaling Pathways

Aurora Kinase Inhibition:

Several pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis.[3][4][5][6] Overexpression of Aurora kinases is common in many human cancers and is associated with poor prognosis. The pyrimidine core can act as a scaffold to position substituents that interact with the ATP-binding pocket of the kinase.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora A Kinase Activation & Function cluster_2 Inhibition cluster_3 Downstream Effects Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activates TPX2 TPX2 TPX2->Aurora_A Activates Polo-like_Kinase_1 PLK1 Aurora_A->Polo-like_Kinase_1 Phosphorylates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly MYC_Stabilization MYC Oncoprotein Stabilization Aurora_A->MYC_Stabilization Phosphorylates & Stabilizes Pyrimidine_Analog 4-Chloro-2-methyl- pyrimidine Analog Pyrimidine_Analog->Aurora_A Inhibits Cell_Proliferation Cell Proliferation MYC_Stabilization->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Figure 1: Simplified Aurora A Kinase signaling pathway and the point of inhibition by pyrimidine analogs.

EGFR Kinase Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and pyrimidine derivatives have been designed to inhibit its kinase activity.[2][7] EGFR signaling promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inhibition cluster_4 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyrimidine_Analog 4-Chloro-2-methyl- pyrimidine Analog Pyrimidine_Analog->EGFR Inhibits ATP binding

Figure 2: Overview of the EGFR signaling cascade and inhibition by pyrimidine analogs.

Antimicrobial Activity

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The structural similarity of pyrimidines to the nucleobases found in DNA and RNA makes them prime candidates for such interactions.

Comparative Antimicrobial Potency

The following table presents the antibacterial activity of a series of 2,4,6-trisubstituted pyrimidine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as indicated by their Minimum Inhibitory Concentration (MIC).

Compound IDR1R2R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
8a ClH4-OCH3-Ph1632
8b ClH4-Cl-Ph816
8c ClH4-NO2-Ph48
9a OCH3H4-OCH3-Ph3264
9b OCH3H4-Cl-Ph1632
9c OCH3H4-NO2-Ph816

Note: This data is representative of general trends observed in substituted pyrimidines and is intended for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity is influenced by the nature and position of substituents on the pyrimidine ring. In the examples provided, the presence of a chlorine atom at the R1 position (compounds 8a-c ) generally confers greater antibacterial potency compared to a methoxy group (compounds 9a-c ). Furthermore, electron-withdrawing groups on the phenyl ring at R3, such as a nitro group (compounds 8c and 9c ), enhance the activity against both Gram-positive and Gram-negative bacteria.

Putative Antimicrobial Mechanism

One of the proposed mechanisms for the antibacterial action of certain pyrimidine derivatives is the inhibition of bacterial cell division through the targeting of the FtsZ protein. FtsZ is a crucial prokaryotic cytoskeletal protein that forms a contractile ring at the site of cell division.

Antimicrobial_Workflow cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by Pyrimidine Analog FtsZ_Monomers FtsZ Monomers GTP_Binding GTP Binding FtsZ_Monomers->GTP_Binding Polymerization Polymerization GTP_Binding->Polymerization Z_Ring_Formation Z-Ring Formation at Mid-cell Polymerization->Z_Ring_Formation Cell_Division Cell Division Z_Ring_Formation->Cell_Division Pyrimidine_Analog 4-Chloro-2-methyl- pyrimidine Analog Pyrimidine_Analog->Polymerization Inhibits

Figure 3: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with pyrimidine analogs Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution and incubate Treat_Cells->Add_MTT Metabolically_Active_Cells Metabolically Active Cells Add_MTT->Metabolically_Active_Cells MTT_to_Formazan Reduction of MTT (yellow) to Formazan (purple) Metabolically_Active_Cells->MTT_to_Formazan Solubilize 4. Solubilize formazan crystals MTT_to_Formazan->Solubilize Measure_Absorbance 5. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis 6. Calculate EC50 Measure_Absorbance->Data_Analysis

Figure 4: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

This guide provides a comparative overview of the biological activities of this compound analogs, offering valuable insights for researchers in the field of drug discovery and development. The provided data and protocols serve as a foundation for further investigation and optimization of this promising class of compounds.

References

Assessing the Electrophilicity of C4 in 4-Chloro-2-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilicity of the C4 position in 4-chloro-2-methylpyrimidine is a critical parameter in the design of novel therapeutics and functional materials. As a key building block in medicinal chemistry, understanding its reactivity towards nucleophiles is paramount for predicting reaction outcomes and developing efficient synthetic strategies. This guide provides a comparative analysis of the electrophilicity of C4 in this compound against relevant alternatives, supported by theoretical calculations and established experimental principles.

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic systems like pyrimidines. The reactivity of chloropyrimidines is significantly influenced by the position of the chlorine atom and the electronic effects of other substituents on the ring. In this compound, the C4 position is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogen atoms. This guide will delve into a comparative analysis of this reactivity through the lens of computational chemistry and established kinetic studies of analogous systems.

Theoretical Assessment of Electrophilicity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and Fukui functions are valuable descriptors of electrophilicity.

LUMO Energy as a Reactivity Indicator

The LUMO energy of an electrophile is a key indicator of its ability to accept electrons from a nucleophile. A lower LUMO energy corresponds to a higher electrophilicity and a greater propensity to react with nucleophiles. For chloropyrimidines, the position of the chlorine atom and other substituents significantly impacts the LUMO energy.

Fukui Functions for Site-Specific Reactivity

Fukui functions (f+) are used to predict the most likely sites for nucleophilic attack on a molecule. A higher value of f+ at a particular atomic site indicates a greater susceptibility to nucleophilic attack at that position.

Table 1: Comparison of Calculated Electrophilicity Parameters

CompoundC4 LUMO Energy (eV)C4 Fukui Function (f⁺)Relative Reactivity Prediction
4-ChloropyrimidineLowerHigherHigh
This compound Slightly Higher than 4-Chloropyrimidine Slightly Lower than 4-Chloropyrimidine High, but slightly lower than 4-Chloropyrimidine
2-ChloropyrimidineHigherLowerModerate
2-Chloro-4-methylpyrimidineHigher than 4-chloro isomerLower than 4-chloro isomerModerate

Note: The values presented are qualitative comparisons based on established principles of SNAr on heteroaromatics. Precise values would require dedicated computational studies.

The electron-donating methyl group at the C2 position in this compound is expected to slightly decrease the electrophilicity of the C4 position compared to unsubstituted 4-chloropyrimidine by inductively donating electron density to the ring. Conversely, the C4 position in this compound is significantly more electrophilic than the C2 position in its isomer, 2-chloro-4-methylpyrimidine. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto both nitrogen atoms, whereas attack at C2 allows for delocalization onto only one nitrogen.

Experimental Assessment of Electrophilicity: A Methodological Approach

Kinetic studies of SNAr reactions provide direct experimental evidence of electrophilicity. The rate of reaction of a series of chloropyrimidines with a standard nucleophile (e.g., piperidine) can be measured to establish a quantitative order of reactivity. A common and reliable method for such studies is UV-Vis spectrophotometry.

Experimental Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry

This protocol outlines a general procedure for comparing the reaction rates of different chloropyrimidines.

1. Reagent Preparation:

  • Prepare stock solutions of the chloropyrimidine substrates (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

  • Prepare a stock solution of the nucleophile (e.g., piperidine, 1 M in the same solvent).

2. Instrumentation Setup:

  • Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

3. Kinetic Measurements:

  • Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting chloropyrimidine should have minimal absorbance at this wavelength.

  • In a cuvette, mix the chloropyrimidine solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).

4. Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

  • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.

  • Repeat the experiment for each chloropyrimidine to obtain a set of comparable second-order rate constants.

Signaling Pathways and Experimental Workflows

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a chloropyrimidine with a nucleophile proceeds through a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step is the rapid expulsion of the chloride ion to restore the aromaticity of the ring.

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Attack at C4 (Rate-determining) Products Substituted Pyrimidine + Cl- Intermediate->Products Elimination of Cl-

Caption: General mechanism for the SNAr reaction at the C4 position.

Experimental Workflow for Comparative Kinetic Analysis

The following diagram illustrates the workflow for the experimental determination of relative electrophilicity.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Substrates Prepare Stock Solutions (Chloropyrimidines) Mixing Mix Reactants in Cuvette (Pseudo-first-order conditions) Prep_Substrates->Mixing Prep_Nuc Prepare Stock Solution (Nucleophile) Prep_Nuc->Mixing UV_Vis UV-Vis Spectrophotometer (Thermostatted) Data_Acq Record Absorbance vs. Time UV_Vis->Data_Acq Mixing->UV_Vis Fit_Data Fit Data to First-Order Equation (Determine k_obs) Data_Acq->Fit_Data Calc_k2 Calculate Second-Order Rate Constant (k2) Fit_Data->Calc_k2 Comparison Compare k2 Values for Different Substrates Calc_k2->Comparison

Caption: Workflow for a typical kinetic study of an SNAr reaction.

Conclusion

The assessment of the electrophilicity of the C4 position in this compound is a multifaceted endeavor that combines theoretical predictions with experimental verification. Computational analyses, including the examination of LUMO energies and Fukui functions, provide a robust framework for predicting its reactivity relative to other chloropyrimidines. These theoretical insights, coupled with a well-defined experimental protocol for kinetic analysis, empower researchers to make informed decisions in the design and synthesis of novel pyrimidine-based compounds. The principles and methodologies outlined in this guide serve as a valuable resource for professionals in drug development and chemical research, facilitating a deeper understanding of the structure-reactivity relationships that govern the chemistry of this important heterocyclic scaffold.

A Comparative Guide to Reaction Monitoring of 4-Chloro-2-methylpyrimidine: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring the progress of chemical reactions is a critical aspect of process development and optimization in the pharmaceutical and chemical industries. For the synthesis involving 4-Chloro-2-methylpyrimidine, a key intermediate in the production of various bioactive molecules, accurate and efficient analytical monitoring is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the reaction monitoring of this compound. The information presented herein is supported by experimental data from analogous compounds to provide a robust framework for method selection and development.

Data Presentation: A Quantitative Comparison

The selection of an analytical technique for reaction monitoring hinges on several key performance metrics. While specific quantitative data for this compound is not extensively available in public literature, the following tables provide a comparative summary based on data from structurally similar pyrimidine and chlorinated heterocyclic compounds.[1][2][3][4] This information serves as a strong foundation for what can be expected when developing and validating methods for this compound.

Table 1: Comparison of Analytical Techniques for Reaction Monitoring

FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility and partitioning, detection by mass-to-charge ratio.Separation by differential partitioning between a liquid mobile phase and a solid stationary phase, UV detection.Nuclear spin state transitions in a magnetic field.
Primary Application Quantitative analysis of volatile and semi-volatile compounds, impurity profiling.[3]Quantitative analysis of non-volatile and thermally labile compounds, purity assessment.[1]Real-time, non-destructive analysis of reaction kinetics and structural elucidation.[5]
Sample Throughput HighHighModerate
Selectivity Very High (mass-based)Moderate to High (retention time and UV spectrum)High (chemical shift)
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Low (mg to µg level)
Quantitative Capability ExcellentExcellentGood to Excellent

Table 2: Estimated Quantitative Performance for this compound Analysis

ParameterGC-MS (Estimated)HPLC-UV (Estimated for a pyrimidine derivative)[1]
Limit of Detection (LOD) 0.01 - 1 µg/mL10.86 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL32.78 ng/mL
Linearity Range 0.1 - 100 µg/mL (r² > 0.99)0.1 - 10 µg/mL (r = 0.9997)
Precision (%RSD) < 5%Intra-day: < 3.51%, Inter-day: < 3.51%
Accuracy (% Recovery) 95 - 105%99.95%

Disclaimer: The quantitative data for GC-MS and HPLC are estimates based on the analysis of analogous compounds and should be validated for the specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for GC-MS, HPLC, and NMR analysis, which can be optimized for monitoring the reaction of this compound.

GC-MS Analysis Protocol (Adapted from a method for a chloro-substituted pyridine derivative)

This protocol provides a starting point for developing a quantitative GC-MS method for this compound.

1. Sample Preparation:

  • Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a suitable cold solvent (e.g., ethyl acetate) to stop the reaction and precipitate any salts.

  • Extraction: If necessary, perform a liquid-liquid extraction to separate the analyte from the reaction matrix. For instance, dilute the quenched sample with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Dilution: Dilute the extracted sample to an appropriate concentration (e.g., 1-10 µg/mL) with the chosen solvent.

  • Internal Standard: Add an internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum) for improved quantitative accuracy.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Port Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Quantification: Use the peak area ratio of this compound to the internal standard for quantification. Generate a calibration curve using standards of known concentrations to determine the concentration in the reaction samples.

HPLC-UV Analysis Protocol (General method for pyrimidine derivatives)

This protocol can be adapted for the HPLC analysis of this compound.

1. Sample Preparation:

  • Reaction Quenching and Dilution: Quench the reaction aliquot in the mobile phase or a suitable solvent mixture and dilute to fall within the calibration curve range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution may be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of approximately 254 nm.

3. Data Analysis:

  • Quantification: Use the peak area of this compound for quantification against a calibration curve prepared from standard solutions.

NMR Spectroscopy Protocol for Reaction Monitoring

NMR offers a non-invasive method to monitor reactions in real-time.[5]

1. Sample Preparation:

  • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry.

  • Alternatively, for reactions not suitable for direct analysis in an NMR spectrometer, an automated setup can be used to periodically transfer aliquots from the reaction vessel to the spectrometer.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: ¹H NMR.

  • Acquisition Parameters:

    • A sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

    • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

3. Data Analysis:

  • Quantification: The concentration of reactants, intermediates, and products can be determined by integrating their characteristic signals and comparing them to an internal standard of known concentration. The relative ratios of different species can also be determined from the integral values.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key stages in a typical GC-MS analysis for reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Dilution Dilution & Internal Standard Extraction->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: Workflow for GC-MS reaction monitoring.

Conclusion

The choice of an analytical technique for monitoring the reaction of this compound depends on the specific requirements of the analysis.

  • GC-MS is an excellent choice for its high selectivity and sensitivity, making it ideal for quantitative analysis and impurity profiling, especially for volatile and semi-volatile compounds.

  • HPLC-UV offers a robust and widely accessible alternative, particularly suitable for non-volatile compounds or when derivatization for GC-MS is not desirable.

  • NMR spectroscopy provides the unique advantage of real-time, non-destructive monitoring, offering valuable insights into reaction kinetics and mechanism.

For comprehensive reaction monitoring, a combination of these techniques can be highly effective. For instance, NMR can be used for initial kinetic studies, while GC-MS or HPLC can be employed for routine quantitative analysis and final product purity assessment. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and develop the most appropriate analytical strategy for their specific needs in the synthesis and development of this compound-based compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents like 4-Chloro-2-methylpyrimidine are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is essential to be aware of its potential hazards. This compound is classified as a skin and eye irritant and is harmful if swallowed.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[2][5][7]

The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[1][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or flame-retardant protective clothing are required.[1][5][6]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[2][5]

Hazard Classification and Safety Summary

To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[4]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][2]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste this compound, including any contaminated materials from spills (e.g., absorbent pads, contaminated gloves), in a designated, chemically compatible, and leak-proof container with a secure lid.[5][6] Polyethylene or glass containers are generally suitable.[6]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong acids or bases.[6]

Hazardous Waste Labeling

Properly label the hazardous waste container immediately upon starting waste collection.[6] The label must include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

  • A clear description of the contents and their approximate percentages if it is a mixture.[6]

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

Storage of Hazardous Waste
  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3][7]

  • Follow your institution's guidelines for the maximum allowable time for storing hazardous waste in the laboratory.

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][6][8]

  • Provide them with a complete and accurate description of the waste.

Decontamination of Empty Containers
  • Empty containers that held this compound must be decontaminated before recycling or disposal.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Crucially, the rinsate must be collected and disposed of as hazardous waste. [6]

  • After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[6] Puncturing the container to prevent reuse is also a recommended practice.[5]

Spill Response Protocol

In the event of a spill, immediate and proper response is crucial to prevent exposure and contamination.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate a perimeter of at least 25 meters (75 feet) in all directions.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.[6]

  • Collection: Carefully sweep up and collect the absorbed or dampened material using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[5][9]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[5]

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container for disposal as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill_response Spill Response cluster_disposal Final Disposal start Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decon Triple-Rinse Empty Containers (Collect Rinsate as Waste) start->decon Container Empty fume_hood Work in Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen spill Spill Occurs waste_gen->spill Accident routine_waste Routine Waste waste_gen->routine_waste Normal Use spill_protocol Follow Spill Protocol: 1. Evacuate & Isolate 2. Contain Spill 3. Collect Material spill->spill_protocol collect_waste Collect in Labeled, Compatible Container routine_waste->collect_waste store_waste Store Waste Securely collect_waste->store_waste spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs decon->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 4-Chloro-2-methylpyrimidine (CAS No. 4994-86-9). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1] Appropriate PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 0.2 mm thickness) for splash protection. Consider double-gloving for extended handling.Nitrile offers good resistance to many chemicals, but halogenated hydrocarbons can cause degradation.[2][3] Thicker gloves and double gloving provide enhanced protection.
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and solid particulates that can cause serious eye irritation.[1]
Body Protection A long-sleeved laboratory coat.Prevents skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of dust or vapors.[1]

Safe Handling and Storage Protocols

Proper handling and storage practices are paramount to minimize the risk of exposure and chemical incidents.

Operational Plan for Handling:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and handling equipment.

    • Have a designated and properly labeled waste container ready.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid the formation of dust.[1]

    • Use dedicated spatulas and glassware.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, particularly strong oxidizing agents and strong acids.

  • The recommended storage temperature is between 2-8°C.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

For a minor spill of solid this compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp cloth. The cloth should also be disposed of as hazardous waste.

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Dispose of the sealed container and any other contaminated materials according to the disposal plan.

Disposal Plan

As a chlorinated heterocyclic compound, this compound and its contaminated waste must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste materials contaminated with this compound (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container. This waste should be segregated as halogenated organic waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key operational and disposal workflows.

HandlingWorkflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed to Handling handle2 Avoid Dust Formation handle1->handle2 handle3 Use Dedicated Equipment handle2->handle3 handle4 Wash Hands After Handling handle3->handle4

Caption: Step-by-step workflow for the safe handling of this compound.

DisposalWorkflow Disposal Workflow for this compound Waste start Contaminated Material (gloves, containers, etc.) segregate Segregate as Halogenated Organic Waste start->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' 'Skin/Eye Irritant' segregate->label_waste store_waste Store in Designated Secure Area label_waste->store_waste professional_disposal Arrange for Professional Disposal via EHS store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Procedural flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.